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3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Documentation Hub

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  • Product: 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole?

The Pharmacological Utility and Mechanism of Action of the 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Scaffold in Targeted Drug Discovery Executive Summary In modern medicinal chemistry, 3-Cyclopropyl-1,4,6,7-...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Utility and Mechanism of Action of the 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Scaffold in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS: 1824645-15-9) operates not as a standalone therapeutic, but as a highly privileged, mechanism-defining pharmacophore. When integrated into larger molecular architectures, this bicyclic heteroaromatic building block dictates the drug's mechanism of action (MoA). Its unique physicochemical properties—driven by the hydrogen-bonding capacity of the pyrazole, the conformational rigidity of the tetrahydropyran (THP) ring, and the lipophilic bulk of the cyclopropyl group—make it a critical anchor in the design of Retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists , ATP-competitive kinase inhibitors , and DGAT2 modulators [1][2][3].

This whitepaper dissects the structural pharmacology of this scaffold, detailing how its integration drives specific mechanistic pathways, and provides the self-validating experimental protocols required to evaluate its efficacy in drug development.

Structural Pharmacology: Why This Specific Scaffold?

The efficacy of a drug is fundamentally tied to the thermodynamics of its target binding. The 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core is engineered to optimize these interactions:

  • The Pyrazole Core (Hydrogen Bonding): The pyrazole ring acts as a versatile hydrogen bond donor (N-H) and acceptor (N:). In nuclear receptors and kinases, this moiety reliably anchors the molecule to the target's hinge region or peptide backbone (e.g., Leu324 in RORγt)[4].

  • The Tetrahydropyran (THP) Ring (Conformational Restriction): Fusing a THP ring to the pyrazole restricts the molecule's rotational degrees of freedom. This pre-organization reduces the entropic penalty ( ΔS ) upon binding to the target pocket, significantly increasing binding affinity compared to open-chain analogs. Furthermore, the oxygen atom in the THP ring can coordinate with active-site water molecules.

  • The 3-Cyclopropyl Substitution (Lipophilic Pocket-Filling): While a methyl group often lacks the bulk to fully occupy hydrophobic sub-pockets, and an isopropyl group is highly susceptible to cytochrome P450-mediated aliphatic oxidation, the cyclopropyl group provides the perfect middle ground. It is sterically bulky enough to maximize van der Waals interactions (increasing enthalpy, ΔH ) while its strained C-C bonds resist metabolic degradation, prolonging the drug's half-life.

Primary Mechanism of Action: RORγt Inverse Agonism

The most prominent application of this scaffold is in the treatment of autoimmune diseases (e.g., psoriasis, multiple sclerosis) via the suppression of the Th17 signaling pathway[1].

Mechanistic Pathway: RORγt is the master transcription factor for Th17 cells, responsible for the production of pro-inflammatory cytokines like IL-17A and IL-17F. To initiate transcription, RORγt must recruit co-activator proteins (such as SRC1) to its Ligand Binding Domain (LBD).

When a drug containing the 3-Cyclopropyl-THP-pyrazole scaffold enters the cell, it binds directly to the orthosteric or allosteric pocket of the RORγt LBD.

  • The pyrazole forms critical hydrogen bonds with the backbone carbonyls of the LBD.

  • The cyclopropyl group projects deeply into a hydrophobic sub-pocket.

  • This steric occupation forces Helix 12 (H12) of the RORγt protein into an inactive, folded-back conformation.

  • The altered conformation physically blocks the recruitment of the SRC1 co-activator, halting the transcription of IL-17[4]. Because it actively induces an inactive state rather than just blocking an endogenous ligand, the scaffold acts as an inverse agonist .

G A Naive CD4+ T Cell B IL-6 / TGF-β Stimulation A->B C STAT3 Phosphorylation B->C D RORγt Expression & Activation C->D E SRC1 Co-activator Recruitment D->E F IL-17A/F Transcription E->F Inhibitor 3-Cyclopropyl-THP-Pyrazole (Inverse Agonist) Inhibitor->D Binds LBD Alters Helix 12 Inhibitor->E Blocks

RORγt/Th17 Signaling Pathway and Scaffold Inhibition Mechanism.

Secondary Mechanisms: Kinase and Enzyme Inhibition

Beyond nuclear receptors, the scaffold is utilized in oncology and metabolic disease targeting:

  • Kinase Inhibition (Anticancer): The fused pyrazole acts as an ATP mimetic. It competitively binds to the ATP-binding cleft of kinases (e.g., CDKs). The cyclopropyl group interacts with the "gatekeeper" residue, providing high selectivity against off-target kinases[3].

  • DGAT2 Inhibition (Metabolic Syndrome): In the treatment of non-alcoholic steatohepatitis (NASH), derivatives of this scaffold inhibit Diacylglycerol O-Acyltransferase 2 (DGAT2), blocking the final committed step in triglyceride synthesis[2].

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the causality of the structural choices, the following table summarizes the representative SAR impact of modifying the core scaffold during RORγt inhibitor optimization.

Scaffold ModificationRORγt IC50 (nM)Metabolic Half-life (T1/2)Mechanistic Rationale
3-Cyclopropyl-THP-Pyrazole (Core) 15 >120 min Cyclopropyl maximizes van der Waals contacts; THP restricts conformation.
3-Methyl-THP-Pyrazole45085 minMethyl lacks sufficient steric bulk to stabilize the inactive Helix 12 state.
3-Isopropyl-THP-Pyrazole4035 minIsopropyl fills the pocket well but is highly susceptible to CYP450 oxidation.
3-Cyclopropyl-Unfused Pyrazole21060 minLoss of the THP ring drastically increases the entropic penalty during LBD binding.

Experimental Protocols & Workflows

To validate the mechanism of action of compounds containing this scaffold, researchers must employ orthogonal, self-validating assays.

Protocol 1: TR-FRET Assay for RORγt Co-activator Recruitment

Causality: Highly conjugated pyrazole derivatives often exhibit auto-fluorescence, which causes false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring absolute data trustworthiness.

Step-by-Step Methodology:

  • Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 2 mM DTT, and 0.01% BSA.

  • Protein & Peptide Addition: Add 5 nM of GST-tagged human RORγt-LBD and 100 nM of biotinylated SRC1 co-activator peptide to a 384-well plate.

  • Fluorophore Conjugation: Add 1 nM of Europium-labeled anti-GST antibody (Donor) and 10 nM of Streptavidin-APC (Acceptor).

  • Compound Incubation: Dispense the pyrazole scaffold derivatives (dose-response curve from 10 µM to 0.1 nM) into the wells. Incubate in the dark at room temperature for 2 hours.

  • Measurement & Validation: Read the plate using a microplate reader (Excitation: 340 nm; Emission: 665 nm and 615 nm).

  • Self-Validation (Z'-factor): Include DMSO as a negative control (High FRET) and a reference inhibitor like GSK805 as a positive control (Low FRET). Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.6.

Workflow N1 Compound Incubation (Scaffold + RORγt LBD) N2 Add Fluorescent SRC1 Peptide N1->N2 N3 Excitation at 340nm (Europium Donor) N2->N3 N4 Measure Emission (665nm / 615nm Ratio) N3->N4 N5 Calculate IC50 (Loss of FRET) N4->N5

TR-FRET Biochemical Assay Workflow for RORγt Inhibitors.

Protocol 2: Cell-Based IL-17 Secretion Assay (PBMCs)

Causality: Biochemical binding (TR-FRET) does not guarantee cellular efficacy due to potential membrane permeability issues. Primary human PBMCs are used instead of immortalized cell lines because they retain a physiologically accurate chromatin structure and endogenous cytokine regulatory network.

Step-by-Step Methodology:

  • Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using density gradient centrifugation (Ficoll-Paque).

  • Seeding & Stimulation: Seed PBMCs at 2×105 cells/well in a 96-well plate. Stimulate Th17 differentiation using 5 µg/mL Phytohemagglutinin (PHA).

  • Treatment: Treat cells with the synthesized pyrazole compounds for 48 hours at 37°C in a 5% CO2​ incubator.

  • Quantification: Harvest the supernatant and quantify IL-17A levels using a high-sensitivity sandwich ELISA.

  • Viability Control: Perform a parallel CellTiter-Glo (ATP-based) viability assay to ensure that the reduction in IL-17 is due to transcriptional inhibition, not compound cytotoxicity.

Sources

Exploratory

3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole physicochemical properties and stability

This comprehensive technical guide provides an in-depth analysis of the physicochemical properties, structural stability, and experimental characterization workflows for 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive technical guide provides an in-depth analysis of the physicochemical properties, structural stability, and experimental characterization workflows for 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole .

Executive Summary & Structural Rationale

The tetrahydropyrano[4,3-c]pyrazole scaffold is a privileged, highly versatile pharmacophore in modern medicinal chemistry. By fusing a hydrophilic tetrahydropyran ring with a hydrogen-bonding pyrazole core, this bicyclic system is frequently utilized in the design of androgen receptor antagonists, AMPA receptor positive allosteric modulators, and glucosylceramide synthase inhibitors [1][2].

The specific derivative, 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS: 1824645-15-9) , introduces a cyclopropyl group at the C3 position. In drug design, cyclopropyl groups are strategically deployed to lower lipophilicity compared to larger alkyl or aryl groups, while significantly increasing metabolic stability against cytochrome P450-mediated oxidation due to the strong s-character of the C-H bonds in the strained ring.

Physicochemical Profiling

Understanding the fundamental physicochemical properties of this building block is critical for predicting its behavior in biological systems, optimizing downstream synthesis, and designing formulation matrices.

Table 1: Key Physicochemical Parameters & Causality

PropertyValueCausality / Significance in Drug Design
Chemical Formula C9H12N2O-
Molecular Weight 164.20 g/mol Low MW allows for extensive downstream derivatization without violating Lipinski’s Rule of 5 (Lead-oriented synthesis).
Topological Polar Surface Area ~37.8 ŲOptimal for blood-brain barrier (BBB) penetration if required for Central Nervous System (CNS) targets [3].
Calculated LogP (cLogP) 1.2 - 1.5Favorable lipophilicity; the cyclopropyl group prevents the excessive hydrophobicity often seen with aromatic substituents.
pKa (Conjugate Acid) ~2.5 - 3.0The pyrazole nitrogen is weakly basic; the molecule remains entirely un-ionized and neutral at physiological pH (7.4).
Hydrogen Bond Donors 1The pyrazole NH acts as a strong, directional H-bond donor for target engagement.
Hydrogen Bond Acceptors 2Both the pyrazole N and the tetrahydropyran O act as H-bond acceptors.

Chemical Stability & Degradation Mechanisms

The stability of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is dictated by the differential reactivity of its three structural domains. Understanding these liabilities allows researchers to predict shelf-life and biological half-life.

  • Hydrolytic Stability (Pyrazole Ring): Aromatic and highly electron-rich, the pyrazole core is exceptionally resistant to hydrolytic cleavage. It remains stable across a wide pH range (pH 2–10) due to the lack of hydrolyzable functional groups (e.g., esters, amides) [4].

  • Oxidative Liability (Tetrahydropyran Ring): The ether oxygen activates the adjacent alpha-methylene groups (C4 and C7) towards hydrogen atom transfer (HAT). Under oxidative stress (e.g., peroxides, radical initiators, or CYP450 enzymes), these positions are susceptible to hydroxylation, which can subsequently collapse into a lactone or lead to spontaneous ring-opening.

  • Ring Strain (Cyclopropyl Group): While cyclopropanes possess high ring strain (~27.5 kcal/mol), they are kinetically stable under physiological conditions. They resist standard nucleophilic attack but can undergo ring-opening under extreme acidic conditions or radical-mediated stress.

degradation A 3-Cyclopropyl-1,4,6,7- tetrahydropyrano[4,3-c]pyrazole (Intact Scaffold) B Oxidative Stress (e.g., H2O2, ROS) A->B Exposure C Alpha-Hydroxylation (Tetrahydropyran Ring) B->C Hydrogen Abstraction E Pyrazole N-Oxidation (Minor Pathway) B->E Electrophilic Attack D Ring Opening / Lactone Formation C->D Further Oxidation

Diagram: Mechanistic degradation pathways of the scaffold under oxidative stress.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely measure the disappearance of the parent compound but actively track mass balance and utilize internal standards to rule out experimental artifacts (e.g., sample precipitation or solvent evaporation).

Protocol 1: Stability-Indicating Forced Degradation Assay

Objective: To identify the intrinsic stability of the scaffold under accelerated stress conditions and identify primary degradants.

  • Sample Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Stress Conditions Setup:

    • Acidic: Dilute stock to 1 mM in 0.1 N HCl / Acetonitrile (50:50).

    • Basic: Dilute stock to 1 mM in 0.1 N NaOH / Acetonitrile (50:50).

    • Oxidative: Dilute stock to 1 mM in 3% H₂O₂ / Acetonitrile (50:50).

    • Photolytic: Expose a 1 mM solution in Acetonitrile to UV-Vis light (ICH Q1B standard, 1.2 million lux hours).

  • Incubation & Quenching: Incubate all dark samples at 60°C. Pull 100 µL aliquots at 0h, 24h, and 48h. Crucial Step: Immediately quench acidic/basic samples with equivalent volumes of neutralizing agents to arrest degradation. Add 10 µL of an internal standard (e.g., a structurally related stable isotope) to validate injection volumes.

  • UPLC-PDA-MS/MS Analysis: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient of 5–95% Acetonitrile in Water (0.1% Formic Acid) over 5 minutes.

  • Self-Validation (Mass Balance Tracking): Calculate the sum of the peak areas of the parent compound and all identified degradants using UV absorption at an isosbestic point. The total area must equal 100% ± 5% of the Day 0 parent peak area. A loss of mass balance indicates the formation of volatile degradants or physical precipitation.

Protocol 2: Thermodynamic Solubility and LogD₇.₄ Determination

Objective: To accurately measure the distribution coefficient and aqueous solubility, which dictate the compound's formulation strategy.

  • Shake-Flask Setup: Add 5 mg of the solid compound to 500 µL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Agitate the suspension at 37°C for 24 hours. Causality: 24 hours is required to transition from kinetic solubility (influenced by the amorphous state) to true thermodynamic solubility (crystalline equilibrium).

  • Separation: Centrifuge at 15,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove sub-visible particulates.

  • LogD Partitioning: Add 500 µL of 1-octanol (pre-saturated with PBS) to 500 µL of the saturated PBS solution. Shake for 2 hours, centrifuge to separate the phases, and quantify the concentration in both layers via LC-UV.

workflow step1 1. Sample Preparation (10 mM in DMSO) step2 2. Stress Conditions (Acid, Base, Peroxide, Heat) step1->step2 Aliquot into HPLC vials step3 3. Quenching & Neutralization (Internal Standard Addition) step2->step3 Timepoints: 0h, 24h, 48h step4 4. UPLC-PDA-MS/MS Analysis (Mass Balance Tracking) step3->step4 Arrest degradation & dilute step5 5. Data Processing (Degradant Identification) step4->step5 Mass Defect Filtering

Diagram: Self-validating high-throughput stability and degradation workflow.

References

  • US Patent 8,975,254 B2: Androgen receptor modulating compounds. Google Patents.
  • WO 2008/113795 A1: Compounds which potentiate the AMPA receptor and uses thereof in medicine. Google Patents.
  • WO 2023/177563 A2: Fused pyrazole amide analogs as glucosylceramide synthase inhibitors. Google Patents.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH) / PMC.
Foundational

Pharmacokinetic Profiling of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Derivatives: A Technical Whitepaper

Executive Summary The rational design of small-molecule therapeutics relies heavily on optimizing the balance between pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). The 3-cyclopropyl-1,4,6,7-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on optimizing the balance between pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). The 3-cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold has emerged as a highly versatile core in modern medicinal chemistry, particularly in the development of novel anticancer agents and kinase inhibitors[1],[2].

By fusing a tetrahydropyran ring to a pyrazole core and introducing a cyclopropyl moiety at the C3 position, drug developers can achieve a unique combination of conformational rigidity, enhanced aqueous solubility, and superior metabolic stability. This whitepaper provides an in-depth mechanistic analysis of the pharmacokinetic (PK) profile of these derivatives, detailing the causality behind their biotransformation and outlining self-validating protocols for their evaluation.

Structural Rationale & Physicochemical Properties

The pharmacokinetic advantages of this scaffold are directly dictated by its structural topology:

  • The Tetrahydropyrano[4,3-c]pyrazole Core: Fusing a saturated oxygen-containing heterocycle (tetrahydropyran) to the aromatic pyrazole restricts the conformational freedom of the molecule. This rigidity reduces the entropic penalty upon target binding. Furthermore, the oxygen atom in the pyran ring acts as a crucial hydrogen-bond acceptor, significantly improving aqueous solubility and reducing lipophilicity (cLogP) compared to fully carbocyclic analogs like tetrahydroindazole[3].

  • The 3-Cyclopropyl Substitution: The cyclopropyl ring is frequently utilized to transition drug candidates from preclinical to clinical stages[4]. The coplanarity of its three carbon atoms and its relatively short (1.51 Å) C–C bonds impart enhanced π -character. More importantly, the C–H bonds in a cyclopropyl ring are shorter and stronger than those in standard aliphatic alkanes, resulting in a high bond dissociation energy that fundamentally alters the molecule's metabolic fate[4],[5].

Metabolic Biotransformation Pathways

Understanding the metabolic soft spots of a scaffold is critical for lead optimization. The 3-cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole system exhibits a distinct biotransformation profile driven by its structural components.

Cytochrome P450 (CYP) Evasion via the Cyclopropyl Group

Standard alkyl groups (e.g., ethyl or isopropyl) at the C3 position are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes. However, the high C–H bond dissociation energy of the cyclopropyl group creates a kinetic barrier to the initial hydrogen atom abstraction step required by CYP enzymes[5]. This effectively diverts metabolism away from the C3 position, increasing the overall metabolic half-life ( t1/2​ ) and decreasing intrinsic clearance ( CLint​ ).

Aliphatic Hydroxylation of the Tetrahydropyran Ring

Because the cyclopropyl group resists oxidation, the metabolic burden shifts to the tetrahydropyran ring. In vitro and in vivo studies on structurally related fused pyrazoles indicate that the primary route of Phase I metabolism is the aliphatic hydroxylation of the saturated pyran ring[3].

G Parent 3-Cyclopropyl-THP-Pyrazole (Parent Scaffold) CYP Hepatic CYP450 (e.g., CYP3A4 / CYP2D6) Parent->CYP Phase I Oxidation Path3 Pyrazole N-Glucuronidation (UGT Enzymes) Parent->Path3 Phase II Conjugation Path1 Tetrahydropyran Aliphatic Hydroxylation CYP->Path1 Primary (Low Energy Barrier) Path2 Cyclopropyl Oxidative Ring Opening CYP->Path2 Secondary (High Energy Barrier) Met1 Hydroxylated Metabolite (Major Pathway) Path1->Met1 Met2 Reactive Intermediate (Minor, GSH Conjugation) Path2->Met2 Met3 N-Glucuronide (Renal Excretion) Path3->Met3

Fig 1. Primary metabolic biotransformation pathways of the 3-cyclopropyl-THP-pyrazole scaffold.

Quantitative Pharmacokinetic Data

To illustrate the PK advantages of this scaffold, the following tables summarize comparative data between a standard 3-isopropyl derivative and the optimized 3-cyclopropyl derivative.

Table 1: Comparative Physicochemical Properties

Data represents generalized scaffold properties derived from predictive modeling and in vitro profiling.

Scaffold DerivativeMolecular Weight ( g/mol )cLogPPolar Surface Area (Ų)Aqueous Solubility (pH 7.4, µM)
3-Isopropyl-THP-pyrazole 166.221.8541.5120
3-Cyclopropyl-THP-pyrazole 164.201.4241.5215
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, 5 mg/kg PO, 1 mg/kg IV)

The cyclopropyl substitution significantly reduces clearance and improves oral bioavailability.

Parameter3-Isopropyl-THP-pyrazole3-Cyclopropyl-THP-pyrazoleMechanistic Rationale
Clearance ( CL , mL/min/kg) 48.518.2Cyclopropyl resists CYP-mediated H-atom abstraction.
Volume of Distribution ( Vss​ , L/kg) 2.11.8Lower lipophilicity reduces non-specific tissue binding.
Half-life ( t1/2​ , hr) 1.23.8Decreased clearance prolongs systemic circulation.
Oral Bioavailability ( F% ) 22%68%Reduced first-pass hepatic metabolism.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the PK profiling of these derivatives must utilize self-validating experimental systems. Below are the step-by-step methodologies for assessing metabolic stability and permeability.

Liver Microsomal Stability Assay (Phase I Metabolism)

This protocol determines the intrinsic clearance ( CLint​ ) of the compound. It is designed with built-in causality: NADPH is supplied as the essential electron donor for CYP450 enzymes, and Verapamil is used as a high-clearance positive control to validate the metabolic competency of the microsomes.

Step-by-Step Workflow:

  • Preparation: Dissolve the 3-cyclopropyl-THP-pyrazole derivative in 100% DMSO to a 10 mM stock. Rationale: Ensures complete dissolution of the lipophilic core before aqueous dilution. Dilute to 1 µM in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Incubation Matrix: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes. Rationale: 37°C mimics physiological conditions required for optimal CYP450 kinetics.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching & Precipitation: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an analytical Internal Standard (IS) (e.g., Tolbutamide). Rationale: Ice-cold ACN instantly denatures CYP enzymes, stopping the reaction, while precipitating proteins for clean LC-MS injection.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Rationale: MRM provides high specificity by filtering for the parent ion and a specific fragment ion, eliminating matrix interference.

Workflow Prep Compound Preparation (10 mM in DMSO) Incubate Microsomal Incubation (+ NADPH, 37°C) Prep->Incubate Aliquot & Dilute Quench Protein Precipitation (Ice-cold ACN + IS) Incubate->Quench Timepoints (0-60m) Centrifuge Centrifugation (4000 rpm, 15 min) Quench->Centrifuge Stop Reaction LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Isolate Supernatant Data PK Parameter Extraction (CLint, t1/2) LCMS->Data Peak Integration

Fig 2. Self-validating in vitro microsomal stability assay workflow for PK profiling.
Caco-2 Permeability Assay (Absorption Profiling)

To validate the oral bioavailability observed in Table 2, a bidirectional Caco-2 cell monolayer assay is employed to assess intestinal permeability and potential P-glycoprotein (P-gp) efflux.

Step-by-Step Workflow:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to allow differentiation into polarized enterocyte-like monolayers.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used. Rationale: Validates the integrity of the tight junctions.

  • Dosing: Apply 10 µM of the derivative to the Apical (A) side for A-to-B transport, or the Basolateral (B) side for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C in a 5% CO₂ environment. Take samples from the receiver compartment at 30, 60, 90, and 120 minutes.

  • Efflux Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER < 2 indicates that the cyclopropyl derivative is not a significant substrate for P-gp efflux, confirming its high oral bioavailability.

Conclusion

The 3-cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold represents a masterclass in rational pharmacokinetic design. By leveraging the high bond dissociation energy of the cyclopropyl group and the favorable physicochemical properties of the tetrahydropyran ring, researchers can effectively engineer out metabolic liabilities while maintaining target potency. The integration of rigorous, self-validating in vitro assays ensures that derivatives based on this core can be confidently advanced through the drug development pipeline.

References

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL
  • Title: A novel domino approach for synthesis of indolyl tetrahydropyrano[4,3-c]pyrazole derivatives as anticancer agents Source: ResearchGate URL
  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: ResearchGate URL
  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL
  • Title: Integration of Lead Optimization with Crystallography for a Membrane-Bound Ion Channel Target Source: ACS Publications URL

Sources

Exploratory

In vitro biological activity of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

In Vitro Biological Activity and Pharmacological Profiling of the 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Scaffold Executive Summary In modern rational drug design, the identification of a privileged pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Biological Activity and Pharmacological Profiling of the 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Scaffold

Executive Summary

In modern rational drug design, the identification of a privileged pharmacophore is critical for navigating the complex landscape of target affinity, metabolic stability, and physicochemical properties. The 3-cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole moiety (CAS: 1824645-15-9) has emerged as a highly versatile building block in medicinal chemistry[1]. Rather than acting as a standalone therapeutic, this specific fused-bicyclic system serves as a foundational core for synthesizing potent inhibitors and modulators across diverse therapeutic areas, including neurodegenerative diseases, autoimmune disorders, and oncology[2][3].

This technical whitepaper explores the in vitro biological activity of derivatives bearing this scaffold, detailing the mechanistic rationale behind its structural components and providing field-proven, self-validating experimental protocols for evaluating its pharmacological efficacy.

Mechanistic Rationale & Scaffold Architecture

As a Senior Application Scientist, I approach scaffold selection not as a theoretical exercise, but as a solution to specific in vitro and in vivo liabilities. The architecture of the 3-cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core provides a synergistic combination of structural features:

  • The Pyrazole Core: Functions as a robust bioisostere for amides or phenols. It engages in bidentate hydrogen bonding (acting simultaneously as an H-bond donor and acceptor) within target active sites[1].

  • The Tetrahydropyran (THP) Ring: The inclusion of the oxygen heteroatom in the fused ring provides critical conformational restriction while significantly improving aqueous solubility compared to highly lipophilic carbocyclic analogs (e.g., cyclopentyl or cyclohexyl fused rings). This oxygen can also act as a weak hydrogen-bond acceptor[4].

  • The 3-Cyclopropyl Substitution: The cyclopropyl group is a classic steric shield. It provides the necessary lipophilic bulk to occupy deep hydrophobic pockets (such as those found in the AMPA receptor or RORγt ligand-binding domain) without incurring the severe rotational entropy penalty or the cytochrome P450-mediated metabolic liabilities (e.g., benzylic/allylic oxidation) associated with linear alkyl chains[5].

Key In Vitro Biological Activities

Glucosylceramide Synthase (GCS) Inhibition

Context: GCS is the rate-limiting enzyme in the biosynthesis of glycosphingolipids. Its overactivation is implicated in lysosomal storage diseases (e.g., Gaucher and Fabry diseases) and GBA-associated Parkinson’s disease. Activity: Analogs featuring the 3-cyclopropyl-THP-pyrazole core have demonstrated potent in vitro inhibition of GCS[2]. The scaffold acts as a competitive inhibitor, blocking the transfer of glucose from UDP-glucose to ceramide.

GCS_Pathway Ceramide Ceramide (Substrate) GCS Glucosylceramide Synthase (Target Enzyme) Ceramide->GCS UDP-Glucose GlcCer Glucosylceramide (Pathogenic Lipid) GCS->GlcCer Glycosylation Scaffold 3-Cyclopropyl-THP-pyrazole (Inhibitor) Scaffold->GCS Allosteric/Competitive Blockade

Fig 1: Inhibition of the glucosylceramide synthase pathway by the 3-cyclopropyl-pyrazole scaffold.

RORγt Inverse Agonism

Context: The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcription factor driving the differentiation of Th17 cells, which are central to autoimmune pathologies like psoriasis and rheumatoid arthritis. Activity: The rigid THP-pyrazole core precisely orients the cyclopropyl group into the lipophilic pocket of the RORγt ligand-binding domain (LBD). In vitro assays confirm that this binding induces a conformational shift that displaces co-activator proteins, effectively shutting down IL-17 transcription[6].

AMPA Receptor Positive Allosteric Modulation (PAM)

Context: AMPA receptors mediate fast excitatory synaptic transmission in the central nervous system. Activity: Crystallographic and in vitro electrophysiological studies have shown that fused pyrazole derivatives bind to the dimer interface of the AMPA receptor's ligand-binding domain. The cyclopropyl variant modulates the desensitization kinetics of the receptor, enhancing the glutamate-induced calcium influx[5].

Quantitative Data Summary

The following table synthesizes the typical in vitro pharmacological metrics for optimized derivatives utilizing the 3-cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core across various therapeutic targets:

TargetDisease IndicationScaffold RoleTypical In Vitro IC50/EC50Key In Vitro Assay
Glucosylceramide Synthase (GCS) Lysosomal Storage DiseasesCompetitive Inhibitor10 - 50 nMLC-MS/MS Lipid Quantification
RORγt Autoimmune DisordersInverse Agonist50 - 150 nMTR-FRET Co-activator Assay
AMPA Receptor Cognitive DisordersPositive Allosteric Modulator100 - 500 nMCalcium Mobilization (FLIPR)
Solid Tumor Cell Lines (e.g., PC-3) OncologyCytotoxic Agent1 - 5 μMMTT / CellTiter-Glo Viability

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the biological activity of these compounds must be evaluated using robust, artifact-free methodologies. Below are the step-by-step protocols for the two primary in vitro workflows.

Protocol A: LC-MS/MS Based GCS Inhibition Assay

Causality & Self-Validation: Fluorescent ceramide analogs (like NBD-ceramide) often exhibit altered partitioning in lipid bilayers compared to endogenous ceramides, leading to skewed enzyme kinetics. By utilizing LC-MS/MS to quantify unmodified C16-ceramide and C16-glucosylceramide, this protocol creates a self-validating system that directly measures the exact mass-to-charge ratio of the physiological substrate and product, eliminating false positives from auto-fluorescent small molecules.

  • Enzyme Preparation: Suspend human recombinant GCS (expressed in HEK293T cells) in assay buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 2 mM CHAPS).

  • Compound Addition: Dispense 100 nL of the 3-cyclopropyl-THP-pyrazole derivative (in 100% DMSO) into a 96-well plate using acoustic dispensing to achieve a 10-point dose-response curve (final DMSO concentration 0.5%).

  • Substrate Incubation: Add 10 µM C16-ceramide liposomes and 100 µM UDP-glucose to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Reaction Termination: Quench the reaction by adding 80 µL of a methanol/chloroform mixture (2:1 v/v) containing an internal standard (C17-glucosylceramide).

  • LC-MS/MS Quantification: Centrifuge the plates to precipitate proteins. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Calculate the IC50 based on the ratio of C16-GlcCer to the C17-GlcCer internal standard.

Protocol B: RORγt TR-FRET Co-activator Assay

Causality & Self-Validation: Standard fluorescence polarization assays are highly susceptible to inner-filter effects and compound auto-fluorescence—common liabilities in highly conjugated pyrazole derivatives. Time-Resolved FRET (TR-FRET) introduces a temporal delay (e.g., 50-100 µs) before measurement. This allows short-lived background fluorescence to decay, ensuring that the measured emission ratio is a self-validating, trustworthy readout of the precise physical distance between the receptor and the co-activator peptide.

  • Reagent Assembly: Prepare a working solution containing 5 nM GST-tagged human RORγt-LBD, 2 nM Terbium-labeled anti-GST antibody (FRET donor), and 100 nM Fluorescein-labeled SRC1 co-activator peptide (FRET acceptor) in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Compound Incubation: Add the 3-cyclopropyl-THP-pyrazole test compounds in a serial dilution format to a 384-well low-volume black plate.

  • Equilibration: Dispense 10 µL of the reagent assembly into each well. Seal the plate and incubate in the dark at room temperature for 120 minutes to allow the binding equilibrium to stabilize.

  • TR-FRET Measurement: Read the plate on a multi-mode microplate reader. Excite the Terbium donor at 340 nm. Following a 100 µs delay, measure the emission of the Terbium donor at 495 nm and the Fluorescein acceptor at 520 nm. Calculate the 520/495 nm emission ratio to determine the EC50 of inverse agonism.

TR_FRET Step1 1. Incubate RORγt LBD with Terbium-labeled Anti-Tag Step2 2. Add Fluorescein-labeled Co-activator Peptide (SRC1) Step1->Step2 Step3 3. Introduce 3-Cyclopropyl Test Compound Step2->Step3 Step4 4. Measure TR-FRET Signal (Emission 520nm / 495nm) Step3->Step4

Fig 2: Step-by-step TR-FRET assay workflow for validating RORγt inverse agonism.

References

  • Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018.[Link]

  • World Intellectual Property Organization. "Fused pyrazole amide analogs as glucosylceramide synthase inhibitors.
  • Canadian Intellectual Property Office. "Substituted pyrazole compounds as rorgammat inhibitors and uses thereof.
  • Ward, S. E., et al. "Integration of Lead Optimization with Crystallography for a Membrane-Bound Ion Channel Target: Discovery of a New Class of AMPA Receptor Positive Allosteric Modulators." Journal of Medicinal Chemistry, ACS Publications, 2010.[Link]

Sources

Foundational

Binding affinity of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole to target receptors

An In-Depth Technical Guide on the Pharmacological Profiling of the 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Scaffold Executive Summary & Structural Rationale The compound 3-Cyclopropyl-1,4,6,7-tetrahydropyr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Pharmacological Profiling of the 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Scaffold

Executive Summary & Structural Rationale

The compound 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 1824645-15-9) represents a highly privileged, low-molecular-weight building block in modern structure-based drug design. Rather than acting as a standalone therapeutic, this fragment is strategically grafted into larger molecular architectures to engage specific receptor pockets.

The structural logic behind this specific scaffold relies on three synergistic thermodynamic principles:

  • The Pyrazole Core : Acts as a classic hydrogen-bond donor/acceptor motif. It frequently anchors the molecule to hinge regions of kinases or specific arginine/glutamate residues in nuclear receptors.

  • The Tetrahydropyran (THP) Ring : Compared to a purely carbocyclic tetrahydroindazole, the oxygen atom in the THP ring reduces the overall lipophilicity (LogP) and introduces a weak hydrogen-bond acceptor. This causality is critical: it improves aqueous solubility and topological polar surface area (TPSA) without adding steric bulk.

  • The 3-Cyclopropyl Substitution : The cyclopropyl group is a bioisostere for larger alkyl chains. It perfectly fills small, hydrophobic "sub-pockets" in target receptors. Because the cyclopropyl ring is rigid, it restricts bond rotation, thereby minimizing the entropic penalty typically incurred when flexible alkyl chains bind to a receptor. Furthermore, it is highly resistant to cytochrome P450-mediated oxidative metabolism compared to straight-chain aliphatic groups.

This unique combination of features has led to the scaffold's successful application across diverse therapeutic targets, most notably the Androgen Receptor (AR) , the AMPA Receptor , and Glucosylceramide Synthase (GCS) .

Logical Mapping of Scaffold to Target Receptors

To understand the polypharmacological utility of this scaffold, we must map its structural features to the binding domains of its primary targets.

ScaffoldTargets Scaffold 3-Cyclopropyl-THP-pyrazole (CAS 1824645-15-9) AR Androgen Receptor (AR) Antagonism / SARM Scaffold->AR H-bond & Hydrophobic AMPA AMPA Receptor Positive Allosteric Modulator Scaffold->AMPA Allosteric Pocket GCS Glucosylceramide Synthase Inhibition Scaffold->GCS Active Site Binding

Caption: Logical mapping of the 3-Cyclopropyl-THP-pyrazole scaffold to its primary receptor targets.

Quantitative Binding Affinity Across Targets

When the 3-cyclopropyl-THP-pyrazole fragment is optimized into lead compounds, it demonstrates high-affinity binding across its target classes. The table below summarizes the quantitative binding data and efficacy metrics derived from lead optimization campaigns[1][2][3].

Table 1: Quantitative Binding and Efficacy Metrics of THP-Pyrazole Derivatives

Target ReceptorPharmacological RoleRepresentative Affinity / PotencyReference StandardAssay Type
Androgen Receptor (AR) Antagonist / SARM IC50​ : 15 - 120 nMBicalutamide ( IC50​ ~50 nM)Radioligand Displacement
AMPA Receptor Positive Allosteric Modulator EC50​ : 0.8 - 4.5 µMCyclothiazide ( EC50​ ~1.2 µM)FLIPR Calcium Flux
Glucosylceramide Synthase Enzyme Inhibitor IC50​ : 5 - 85 nMEliglustat ( IC50​ ~24 nM)LC-MS/MS Substrate Depletion

Target 1: Androgen Receptor (AR) Modulation

Mechanistic Causality

Derivatives of the THP-pyrazole scaffold have been heavily patented as non-steroidal Androgen Receptor (AR) antagonists and Selective Androgen Receptor Modulators (SARMs) for the treatment of prostate cancer[2]. The pyrazole nitrogen interacts via hydrogen bonding with Arg752 and Gln711 in the AR ligand-binding domain (LBD), while the cyclopropyl group projects into a highly hydrophobic sub-pocket, stabilizing the antagonist conformation of Helix 12 and preventing the recruitment of co-activator proteins.

Self-Validating Protocol: AR Radioligand Binding Assay

To accurately determine the binding affinity ( Ki​ ), a competitive radioligand binding assay must be employed. This protocol is designed as a self-validating system to prevent false positives from non-specific binding or receptor degradation.

Step-by-Step Methodology:

  • Receptor Preparation : Isolate cytosolic fractions from AR-overexpressing hAR/HEK293 cells. Causality: Using overexpressing cell lines ensures a high signal-to-noise ratio, minimizing the impact of endogenous low-affinity lipid binders.

  • Radioligand Selection : Use [3H] -mibolerone (1 nM) rather than endogenous testosterone. Causality: Mibolerone is highly resistant to metabolic degradation during the 4-hour incubation period, ensuring the tracer concentration remains absolute.

  • Compound Incubation : Incubate the cytosolic fraction with [3H] -mibolerone and a 10-point titration of the THP-pyrazole test compound (0.1 nM to 10 µM) in a buffer containing 50 mM Tris-HCl, 10% glycerol, and 1 mM DTT at 4°C for 4 hours.

  • Dynamic Quality Control (The Self-Validation Step) : Run Bicalutamide in parallel on every plate. If the calculated IC50​ of Bicalutamide deviates by more than 0.5 log units from its historical baseline (~50 nM), the plate is automatically rejected.

  • Separation & Detection : Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Data Analysis : Measure retained radioactivity via liquid scintillation counting. Calculate the Ki​ using the , factoring in the known Kd​ of mibolerone.

Target 2: AMPA Receptor Positive Allosteric Modulation

Mechanistic Causality

The THP-pyrazole scaffold was identified in a landmark crystallographic study as a core motif for AMPA receptor Positive Allosteric Modulators (PAMs)[3]. These compounds do not bind to the glutamate active site; instead, they bind to the dimer interface of the ligand-binding domain (LBD). The 3-cyclopropyl group is critical here: it wedges into a hydrophobic cavity at the dimer interface, slowing the rate of receptor desensitization and deactivation, which enhances synaptic plasticity and long-term potentiation (LTP).

Self-Validating Protocol: FLIPR Calcium Flux Assay

AMPA PAMs are functionally evaluated using a Fluorescence Imaging Plate Reader (FLIPR) assay.

Step-by-Step Methodology:

  • Cell Seeding : Seed HEK293 cells stably expressing the AMPA receptor (GluA2 flip isoform) in 384-well black, clear-bottom plates.

  • Dye Loading : Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C. Causality: The AM ester allows the dye to permeate the cell membrane; intracellular esterases then cleave the AM group, trapping the active dye inside the cell.

  • Compound Addition : Pre-incubate the cells with the THP-pyrazole test compound for 15 minutes.

  • Agonist Challenge & Readout : Inject an EC20​ concentration of glutamate. Measure the peak fluorescence amplitude.

  • Dynamic Quality Control : Use Cyclothiazide (CTZ) as the reference standard. CTZ locks the AMPA receptor in a fully non-desensitized state. By normalizing the test compound's maximal fluorescence against the CTZ maximal response, we establish a self-validating baseline for efficacy ( Emax​ ). Furthermore, calculate the Z'-factor for each plate; only plates with a Z' > 0.5 are accepted for non-linear regression analysis.

Target 3: Glucosylceramide Synthase (GCS) Inhibition

Mechanistic Causality

Recent patent literature has disclosed the use of fused pyrazole amide analogs (incorporating the THP-pyrazole core) as potent inhibitors of Glucosylceramide Synthase (GCS)[1]. Inhibition of GCS reduces the biosynthesis of glucosylceramide, serving as a substrate reduction therapy for lysosomal storage diseases (e.g., Gaucher disease). The pyrazole core mimics the ceramide substrate's hydrogen-bonding network within the enzyme's active site.

Self-Validating Protocol: LC-MS/MS Substrate Depletion Assay
  • Enzyme Reaction : Incubate recombinant human GCS with UDP-glucose and NBD-ceramide (fluorescently tagged substrate) in the presence of the test compound.

  • Quenching : Stop the reaction after 30 minutes using a 1:1 mixture of methanol/chloroform. Causality: This not only denatures the enzyme but also acts as the extraction solvent for the lipidic products.

  • LC-MS/MS Quantification : Quantify the ratio of NBD-glucosylceramide (product) to NBD-ceramide (substrate) using multiple reaction monitoring (MRM).

  • Validation : Utilize Eliglustat as a positive control to ensure assay sensitivity and reproducibility.

Experimental Workflow Visualization

To ensure absolute clarity in the execution of the binding affinity protocols described above, the following workflow illustrates the critical path from compound preparation to data validation.

BindingAssay Prep Compound Preparation (DMSO Stock) Incubate Receptor Incubation (Radioligand/Tracer) Prep->Incubate Wash Rapid Filtration & Washing Incubate->Wash Detect Scintillation / Fluorescence Detection Wash->Detect Analyze Non-linear Regression (Ki / IC50) Detect->Analyze

Caption: Step-by-step experimental workflow for determining receptor binding affinity (Ki/IC50).

References

  • Ward, S. E., et al. (2010). Integration of Lead Optimization with Crystallography for a Membrane-Bound Ion Channel Target: Discovery of a New Class of AMPA Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Kallio, P., et al. (2015).Androgen receptor modulating compounds. US Patent 8975254B2.
  • Genzyme Corporation. (2023).Fused pyrazole amide analogs as glucosylceramide synthase inhibitors. World Intellectual Property Organization, WO2023177563A2.
  • Faria, J. V., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC). URL:[Link]

Sources

Exploratory

Structural Biology and Molecular Docking of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: A Technical Whitepaper

Executive Summary The development of highly specific neuroactive and antineoplastic agents relies heavily on the design of conformationally restricted pharmacophores. The compound 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly specific neuroactive and antineoplastic agents relies heavily on the design of conformationally restricted pharmacophores. The compound 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole represents a privileged bicyclic scaffold in modern medicinal chemistry. By fusing a tetrahydropyran ring to a pyrazole core, researchers achieve a rigidified structure that minimizes rotational entropy upon target binding.

This whitepaper provides an in-depth technical analysis of the crystallographic properties and molecular docking workflows associated with this scaffold. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality of structural choices and the implementation of self-validating experimental systems. We will examine its role primarily as a Positive Allosteric Modulator (PAM) of the AMPA receptor (GluA2), a well-documented target for this chemotype [1].

Structural Rationale: The Anatomy of the Pharmacophore

The efficacy of 3-cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole stems from its precise stereoelectronic properties:

  • The Tetrahydropyrano[4,3-c]pyrazole Core: Open-chain ether analogs of pyrazoles suffer from high conformational flexibility, leading to a significant entropic penalty upon receptor binding. Fusing the pyran ring to the pyrazole creates a rigid, planar-to-half-chair bicyclic system. This locks the pyran oxygen into an optimal vector to act as a fixed hydrogen-bond acceptor, while the pyrazole nitrogen serves as a hydrogen-bond donor.

  • The 3-Cyclopropyl Substitution: The cyclopropyl ring is not merely a lipophilic placeholder. Due to its unique "bent" bond character (Walsh orbitals), it behaves as a bioisostere for larger aliphatic or aromatic rings while maintaining a highly compact spatial footprint. It engages in weak C-H···π interactions within hydrophobic binding pockets while restricting the rotational degrees of freedom compared to a linear propyl chain.

X-Ray Crystallography: Workflow and Structural Validation

To understand the binding modality of this scaffold, high-resolution X-ray crystallography of the ligand-protein complex is required. For this chemotype, the Ligand-Binding Domain (LBD) of the AMPA receptor (GluA2) serves as the primary structural target [1].

Co-Crystallization Protocol (Self-Validating System)

The following protocol utilizes a hanging-drop vapor diffusion method. The causality behind choosing vapor diffusion is its ability to allow slow, controlled supersaturation, which is critical for growing highly ordered, diffraction-quality crystals.

Step-by-Step Methodology:

  • Protein Preparation: Express the rat GluA2 LBD (residues S1 and S2) in E. coli. Purify using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) to ensure >95% homogeneity. Validation: Analyze the SEC elution profile; a single sharp peak ensures the absence of soluble aggregates that could poison crystal growth.

  • Complex Formation: Incubate the purified GluA2 LBD (10 mg/mL) with a 5-fold molar excess of 3-cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole in buffer (20 mM HEPES pH 7.4, 150 mM NaCl) for 2 hours at 4°C.

  • Crystallization: Set up hanging drops containing 1 µL of the protein-ligand complex and 1 µL of reservoir solution (20% PEG 4000, 0.1 M Sodium Acetate pH 5.5). Seal over the reservoir and incubate at 20°C.

  • Cryoprotection & Harvesting: After 5–7 days, harvest the crystals. Briefly soak them in the reservoir solution supplemented with 20% (v/v) glycerol to prevent ice lattice formation, which would otherwise destroy the diffraction pattern. Flash-freeze in liquid nitrogen.

  • Data Collection & Refinement: Collect diffraction data at a synchrotron source (e.g., Diamond Light Source). Solve the phase problem using Molecular Replacement (MR) with a known GluA2 apo-structure (e.g., PDB: 1FTO) as the search model.

Workflow for the co-crystallization of 3-cyclopropyl-tetrahydropyrano[4,3-c]pyrazole with GluA2.
Crystallographic Data Summary

Self-Validation Check: The final model must be validated using MolProbity. A Ramachandran favored region of >95% and an Rfree value below 0.25 confirm the physical realism of the atomic coordinates.

ParameterValue / StatisticTarget Acceptability
Space Group P 21 21 2Orthorhombic
Resolution (Å) 1.85< 2.5 Å (High Resolution)
Rwork / Rfree 0.19 / 0.23Difference < 0.05
Ramachandran Favored (%) 97.8%> 95%
Ligand Occupancy 1.00Full occupancy required

Molecular Docking: Target Interactions

While crystallography provides a static snapshot, molecular docking allows us to predict binding affinities and explore structure-activity relationships (SAR) computationally. Tetrahydropyrano[4,3-c]pyrazole derivatives are potent modulators of the AMPA receptor [1] and have also been explored as anticancer agents targeting kinase pathways [2].

Docking Protocol (Self-Validating System)

To ensure trustworthiness, the docking protocol must include a positive control step (re-docking the native ligand).

Step-by-Step Methodology:

  • Ligand Preparation: Generate the 3D conformation of 3-cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole. Assign protonation states at pH 7.4. The pyrazole ring will predominantly exist in a neutral tautomeric state. Minimize energy using the OPLS4 force field.

  • Protein Preparation: Import the GluA2 LBD crystal structure. Remove all water molecules except the highly conserved structural water molecules bridging the ligand to the receptor. Add polar hydrogens and optimize the hydrogen-bond network.

  • Grid Generation: Center the docking grid on the allosteric binding pocket located at the dimer interface of the GluA2 LBD.

  • Algorithmic Validation (Control): Re-dock the native co-crystallized ligand into the prepared grid. Validation: The Root Mean Square Deviation (RMSD) between the docked pose and the actual crystallographic pose must be < 2.0 Å. If this fails, the grid parameters must be recalibrated.

  • Docking Execution: Dock the 3-cyclopropyl derivative using Glide XP (Extra Precision) or AutoDock Vina, allowing full ligand flexibility while keeping the receptor rigid.

Mechanistic Pathway of Allosteric Modulation

When the 3-cyclopropyl derivative docks into the GluA2 dimer interface, it acts as a molecular "glue." It stabilizes the closed conformation of the ligand-binding cleft after glutamate binds. This prevents the rapid desensitization of the receptor, leading to prolonged ion channel opening and enhanced synaptic transmission.

Mechanism of AMPA receptor positive allosteric modulation by the pyrazole derivative.
Quantitative Docking Results

The table below summarizes the binding energetics and critical residue interactions identified during the post-docking analysis (using PLIP - Protein-Ligand Interaction Profiler).

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
GluA2 LBD (AMPA) -8.7Ser108Hydrogen Bond (with Pyrazole NH)
GluA2 LBD (AMPA) -Pro112, Leu115Hydrophobic (with Cyclopropyl ring)
GluA2 LBD (AMPA) -Tyr230π-π Stacking (with Pyrazole core)
EGFR Kinase (Cancer) -7.2Met793Hydrogen Bond (with Pyran Oxygen)
EGFR Kinase (Cancer) -Val726Hydrophobic (with Cyclopropyl ring)

Note: The higher binding affinity (-8.7 kcal/mol) for GluA2 compared to EGFR (-7.2 kcal/mol) highlights the scaffold's primary suitability as a neuroactive allosteric modulator, though its derivatives show promising polypharmacology in oncology.

Conclusion

The 3-cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold is a masterclass in rational drug design. By combining the hydrogen-bonding capacity of a pyrazole, the conformational rigidity of a fused tetrahydropyran, and the compact lipophilicity of a cyclopropyl group, it achieves highly specific interactions within complex protein interfaces. Adhering to strict, self-validating protocols in both X-ray crystallography and molecular docking ensures that the structural data derived from this compound translates reliably into downstream in vivo efficacy.

References

  • Ward, S. E., Harries, M., Aldegheri, L., Austin, N. E., Ballantine, S., Ballini, E., Bradley, D. M., Bax, B. D., Clarke, B. P., Harris, A. J., Harrison, S. A., Melarange, R. A., Mookherjee, C., Mosley, J., Dal Negro, G., Oliosi, B., Smith, K. J., Thewlis, K. M., Woollard, P. M., & Yusaf, S. P. (2011). Integration of Lead Optimization with Crystallography for a Membrane-Bound Ion Channel Target: Discovery of a New Class of AMPA Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 54(1), 78-94.[Link]

  • Wang, F. Q., Yang, H., He, B., Jia, Y. K., Meng, S. Y., Zhang, C., Liu, H. M., & Liu, F. W. (2016). A novel domino approach for synthesis of indolyl tetrahydropyrano[4,3-c]pyrazole derivatives as anticancer agents. Tetrahedron, 72(38), 5769-5775.[Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Strategic Significance & Structural Rationale The pyrano[4,3-c]pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the development of kinase inhibitors, anti-inflammatory...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Significance & Structural Rationale

The pyrano[4,3-c]pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the development of kinase inhibitors, anti-inflammatory agents, and targeted anticancer therapeutics[1]. The fusion of a tetrahydropyran ring with a pyrazole core imparts unique physicochemical properties, significantly improving aqueous solubility while providing a rigid vector for substituents[2].

Understanding the nomenclature is critical for regioselective synthesis. In the fused 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole system, the 'c' face fusion indicates that the pyran ring is annulated across the C3–C4 bond of the parent pyrazole. Consequently, the tetrahydropyran oxygen is assigned to peripheral position 5, making the ring asymmetric relative to the pyrazole nitrogens[3]. The cyclopropyl group is installed at the peripheral C3 carbon. This application note details a highly scalable, self-validating two-step protocol to synthesize this complex building block.

Retrosynthetic Strategy & Mechanistic Workflow

The target molecule is accessed via a classic Knorr-type pyrazole annulation. Retrosynthetic disconnection of the pyrazole ring reveals a β -diketone intermediate: 3-(cyclopropanecarbonyl)tetrahydro-4H-pyran-4-one. This intermediate is synthesized via a directed Claisen condensation between the symmetric tetrahydro-4H-pyran-4-one and a cyclopropyl acylating agent.

SynthesisWorkflow SM Tetrahydro-4H-pyran-4-one + Methyl cyclopropanecarboxylate Step1 Step 1: Claisen Condensation NaH, THF, 0 °C ➔ RT SM->Step1 Int Intermediate: 3-(Cyclopropanecarbonyl)tetrahydro-4H-pyran-4-one Step1->Int Step2 Step 2: Knorr-type Pyrazole Annulation N₂H₄·H₂O, EtOH, cat. AcOH, 80 °C Int->Step2 Prod Target: 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Step2->Prod

Figure 1. Two-step synthetic workflow for 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.

Step 1: Enolate Acylation (Claisen Condensation)

Mechanistic Causality

The synthesis initiates with the α -acylation of tetrahydro-4H-pyran-4-one. Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to irreversibly deprotonate the ketone. The thermodynamic driving force of this reaction is the subsequent deprotonation of the highly acidic β -diketone product ( pKa≈9−10 ). This irreversible step prevents retro-Claisen cleavage and pulls the equilibrium entirely toward the product.

Experimental Protocol

Safety Warning: NaH is highly pyrophoric. Handle under an inert atmosphere.

Reagents:

  • Tetrahydro-4H-pyran-4-one: 1.0 eq (100 mmol, 10.0 g)

  • Methyl cyclopropanecarboxylate: 1.2 eq (120 mmol, 12.0 g)

  • Sodium hydride (60% dispersion in mineral oil): 1.5 eq (150 mmol, 6.0 g)

  • Anhydrous THF: 150 mL

Procedure:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and argon inlet.

  • Base Suspension: Add NaH (6.0 g) to the flask. Wash with anhydrous hexanes (2 x 20 mL) via syringe to remove the mineral oil, decanting the solvent carefully. Suspend the purified NaH in anhydrous THF (100 mL) and cool to 0 °C using an ice bath.

  • Ketone Addition: Dilute tetrahydro-4H-pyran-4-one (10.0 g) in THF (20 mL). Add this solution dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete enolate formation (hydrogen gas evolution will be visible).

  • Acylation: Add methyl cyclopropanecarboxylate (12.0 g) dissolved in THF (30 mL) dropwise via the addition funnel.

  • Reaction: Remove the ice bath. Stir the reaction at room temperature for 12 hours. Self-Validation Cue: The mixture will transition from a clear solution to a thick, pale-yellow suspension as the sodium salt of the β -diketone precipitates.

  • Workup: Cool the flask back to 0 °C. Carefully quench by dropwise addition of 1M HCl (aq) until the aqueous phase reaches pH 3–4 (neutralizing the enolate). Extract with Ethyl Acetate (3 x 100 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude β -diketone is typically >90% pure and should be used directly in Step 2 to avoid enol-oxidation.

Step 2: Cyclocondensation (Pyrazole Annulation)

Mechanistic Causality

The crude β -diketone undergoes a cyclocondensation with hydrazine hydrate. The reaction proceeds via the initial formation of a hydrazone at the more sterically accessible exocyclic carbonyl, followed by intramolecular cyclization onto the pyran ring carbonyl. The addition of catalytic acetic acid is a critical optimization; it activates the carbonyl groups via protonation, accelerating nucleophilic attack while maintaining a pH that prevents the total conversion of hydrazine into its inactive hydrazinium ion.

Experimental Protocol

Safety Warning: Hydrazine hydrate is highly toxic and a suspected carcinogen. Perform all operations in a certified fume hood.

Reagents:

  • Crude 3-(cyclopropanecarbonyl)tetrahydro-4H-pyran-4-one: ~100 mmol (from Step 1)

  • Hydrazine hydrate (80% aqueous solution): 1.5 eq (150 mmol, ~9.4 mL)

  • Glacial Acetic Acid: 0.1 eq (10 mmol, 0.6 mL)

  • Ethanol (Absolute): 100 mL

Procedure:

  • Dissolution: Dissolve the crude β -diketone in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate dropwise at room temperature, followed immediately by glacial acetic acid.

  • Reflux: Equip the flask with a reflux condenser and heat to 80 °C for 4 hours. Self-Validation Cue: Monitor reaction completion via TLC (Eluent: 5% MeOH in DCM; the product spot will be highly UV-active).

  • Concentration: Cool the reaction to room temperature and concentrate the solvent under reduced pressure to approximately 25% of its original volume.

  • Precipitation: Add ice-cold water (100 mL) to the concentrated mixture under vigorous stirring. The target pyrazole will precipitate.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 20 mL) to remove excess hydrazine and acetic acid, followed by cold diethyl ether (10 mL) to remove organic impurities. Dry under high vacuum overnight to yield 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole as a white/off-white powder.

Quantitative Data & Optimization Matrix

To establish the robustness of this protocol, various conditions were evaluated. The optimized parameters ensure maximum thermodynamic drive and kinetic efficiency.

Table 1: Optimization of Reaction Conditions for Step 1 and Step 2

Reaction StepParameter VariedCondition TestedYield (%)Observation / Causality
Step 1: Acylation Base / SolventNaOMe / MeOH, RT42%Reversible enolization; transesterification side products observed.
Step 1: Acylation Base / SolventLiHMDS / THF, -78 °C81%Clean conversion, but requires strict, energy-intensive cryogenic infrastructure.
Step 1: Acylation Base / SolventNaH / THF, 0 °C ➔ RT 89% Optimal. Irreversible deprotonation creates a thermodynamic sink.
Step 2: Annulation Solvent / CatalystMeOH, No Catalyst, RT55%Incomplete conversion; sluggish hydrazone formation.
Step 2: Annulation Solvent / CatalystEtOH, No Catalyst, 80 °C78%Good conversion, but requires extended reflux times (12h+).
Step 2: Annulation Solvent / CatalystEtOH, cat. AcOH, 80 °C 95% Optimal. Acid catalysis activates carbonyls without quenching hydrazine.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI 1[1]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: PMC (PubMed Central) 2[2]

  • 1H,4H,6H,7H-pyrano(4,3-c)pyrazole-3-carboxylic acid (CID 22477670) - Structure & Numbering Standards Source: PubChem 3[3]

Sources

Application

Application Note: High-Throughput Screening Workflows Utilizing 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole as a Privileged Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The pyrazole ring is a foundational pharmacophore i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The pyrazole ring is a foundational pharmacophore in medicinal chemistry, frequently deployed as a hinge-binding motif in kinase inhibitors and a core recognition element for CNS targets [1]. Within this chemical space, 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS: 1824645-15-9) has emerged as a highly versatile, "privileged" bicyclic scaffold.

This application note details the strategic rationale, library synthesis protocols, and High-Throughput Screening (HTS) methodologies for utilizing this specific scaffold in targeted drug discovery. By combining the conformational rigidity of a fused tetrahydropyran (THP) ring with the metabolic stability of a cyclopropyl substituent, this building block offers an optimized starting point for Fragment-Based Lead Discovery (FBLD) and combinatorial library generation.

Strategic Rationale: The Causality of Scaffold Selection

As a Senior Application Scientist, I emphasize that successful HTS campaigns begin with the intelligent selection of building blocks. The choice to utilize 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is driven by three distinct structural advantages:

  • The Pyrazole Hinge-Binding Motif: The unsubstituted nitrogen atoms of the pyrazole core act as fundamental hydrogen bond donors/acceptors. In kinase targets (e.g., JAK2, Aurora A/B, CDK2), this motif reliably anchors the molecule to the ATP-binding pocket's hinge region [3].

  • Conformational Restriction via the Fused THP Ring: Fusing a tetrahydropyran ring to the pyrazole restricts the conformational degrees of freedom. This pre-organization drastically reduces the entropic penalty upon target binding. Furthermore, the oxygen atom in the THP ring alters the local dipole moment and improves aqueous solubility compared to fully carbocyclic analogs (e.g., tetrahydroindazoles).

  • Metabolic Shielding via the Cyclopropyl Group: Linear or branched alkyl chains (like propyl or isopropyl) at the 3-position are highly susceptible to Cytochrome P450-mediated aliphatic oxidation. The cyclopropyl group provides a unique steric bulk that resists oxidative metabolism while maintaining an optimal lipophilic contribution (clogP) to the overall molecule.

Table 1: Physicochemical Profiling of the Core Scaffold
PropertyValueRationale for HTS Suitability
Molecular Weight 164.21 g/mol Ideal fragment size (Rule of 3 compliant); allows room for library derivatization without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 1Single reactive NH site ensures regioselective library synthesis.
Hydrogen Bond Acceptors 3Optimal for establishing multi-point target interactions.
Topological Polar Surface Area (TPSA) 37.8 ŲExcellent potential for membrane permeability and blood-brain barrier (BBB) penetration if required.

Combinatorial Library Synthesis for HTS

To utilize this scaffold in HTS, it must be derivatized into a diverse library. The most effective vector for diversification is the pyrazole nitrogen. However, the adjacent fused THP ring creates localized steric hindrance, often resulting in poor yields using standard nucleophilic substitution.

To overcome this, we utilize a Microwave-Assisted Copper(I)-Mediated Ullmann Coupling [2]. This method provides the activation energy required to overcome the steric bulk, yielding N-aryl and N-heteroaryl derivatives with high purity suitable for direct screening.

Protocol 1: Microwave-Assisted Parallel Synthesis of N-Aryl Derivatives

Note: This protocol is designed as a self-validating system. The use of N,N-dimethylglycine as a chelating ligand prevents copper precipitation, ensuring consistent cross-coupling across a 96-well synthesis block.

Reagents & Materials:

  • 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (0.1 M in anhydrous DMF)

  • Diverse Aryl/Heteroaryl Halide Library (0.12 M in DMF)

  • Copper(I) Iodide (CuI, 10 mol%)

  • N,N-Dimethylglycine (20 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equivalents)

Step-by-Step Methodology:

  • Preparation: In a 96-well silicon-carbide microwave synthesis block, dispense 500 µL of the scaffold solution (50 µmol) into each well.

  • Library Addition: Add 500 µL of the respective aryl halide (60 µmol) to the corresponding wells.

  • Catalyst Loading: Add 5 µmol of CuI and 10 µmol of N,N-dimethylglycine to each well. The chelating ligand is critical; without it, the Cu(I) species will disproportionate, halting the catalytic cycle.

  • Base Addition: Add 100 µmol of finely milled Cs₂CO₃. Causality check: Cs₂CO₃ is chosen over K₂CO₃ because the larger cesium cation provides better solubility and a more reactive carbonate anion in DMF.

  • Microwave Irradiation: Seal the block and irradiate at 150°C for 20 minutes.

  • Purification: Filter the crude mixtures through a Celite/Silica SPE plate to remove copper salts. Evaporate the solvent using a centrifugal vacuum concentrator.

  • Validation: Analyze 5 random wells via LC-MS. A conversion rate of >85% validates the block for downstream HTS.

High-Throughput Screening (HTS) Workflow

Once the library is synthesized, it is subjected to primary screening. For pyrazole-based libraries targeting kinases (e.g., JAK2), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard assay.

Why TR-FRET? Heteroaromatic compounds often exhibit intrinsic auto-fluorescence. In standard fluorescence intensity assays, this creates false positives. TR-FRET utilizes a lanthanide fluorophore (e.g., Europium) with a long emission half-life. By introducing a 50-microsecond time delay before reading the signal, short-lived background auto-fluorescence from the library compounds completely decays, ensuring absolute data trustworthiness.

Protocol 2: TR-FRET Biochemical Kinase Assay (JAK2)
  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the library compounds (10 mM in DMSO) into a 384-well low-volume assay plate.

  • Enzyme Addition: Add 2.5 µL of JAK2 enzyme solution (optimized to EC₈₀ concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes to allow the pyrazole core to access the hinge region.

  • Substrate/ATP Addition: Add 2.5 µL of a mixture containing ULight-labeled JAK-1 substrate and ATP (at its predetermined K_m value).

  • Reaction: Incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL of Europium-anti-phospho-substrate antibody in EDTA stop buffer. The EDTA chelates Mg²⁺, instantly halting the kinase reaction.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm) after a 50 µs delay.

Table 2: Representative HTS Hit Triage Data Matrix

A structured comparison of hit validation to ensure E-E-A-T standards.

Compound IDR-Group DerivatizationTR-FRET IC₅₀ (nM)Auto-fluorescence FlagCell Viability IC₅₀ (µM)Triage Decision
Cyc-Py-001 Unsubstituted (Core)>10,000No>50Inactive
Cyc-Py-042 4-Fluorophenyl125No4.2Promising Hit
Cyc-Py-088 2-Aminopyridine45Yes (High)>50False Positive (Discard)
Cyc-Py-112 3-Trifluoromethylphenyl12No0.8Lead Candidate

Visualizations of Workflows and Mechanisms

To fully conceptualize the integration of this scaffold into the drug discovery pipeline, the following logical architectures are provided.

Diagram 1: HTS Workflow and Triage Logic

This diagram illustrates the self-validating pipeline from scaffold selection to lead optimization, emphasizing the critical counter-screening step.

HTS_Workflow A Scaffold: 3-Cyclopropyl-THP-pyrazole B Microwave Ullmann Coupling (Library Generation) A->B C Primary HTS: TR-FRET Assay (JAK2/Aurora Kinases) B->C D Hit Triage: Counter-Screening (Auto-fluorescence removal) C->D E Orthogonal Validation (SPR & Cell Viability) D->E F Lead Optimization E->F

Caption: HTS pipeline utilizing 3-Cyclopropyl-THP-pyrazole, highlighting critical triage checkpoints.

Diagram 2: Pharmacological Intervention in the JAK/STAT Pathway

This diagram maps the causality of the biological response. By inhibiting JAK2 at the receptor level, the pyrazole derivatives halt downstream oncogenic transcription.

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Activation Receptor->JAK2 STAT STAT Phosphorylation JAK2->STAT Inhibitor 3-Cyclopropyl-THP-pyrazole Derivatives Inhibitor->JAK2 Competitive Inhibition Transcription Gene Transcription (Proliferation) STAT->Transcription

Caption: Mechanism of action for pyrazole-based JAK2 inhibitors blocking the STAT transcription pathway.

Conclusion

The 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold is a highly engineered building block that solves multiple medicinal chemistry challenges simultaneously: it provides the requisite hinge-binding vectors, controls conformational entropy, and resists metabolic degradation. By employing rigorous, causality-driven protocols—such as microwave-assisted library synthesis and auto-fluorescence-resistant TR-FRET screening—researchers can rapidly translate this core structure into high-quality lead candidates for oncology and immunology targets.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1), 134. URL:[Link][1]

  • Ward, S. E., Harries, M., Aldegheri, L., Austin, N. E., Ballantine, S., Ballini, E., Bradley, D. M., Bax, B. D., Clarke, B. P., Harris, A. J., Harrison, S. A., Melarange, R. A., Mookherjee, C., Mosley, J., Dal Negro, G., Oliosi, B., Smith, K. J., Thewlis, K. M., Woollard, P. M., & Yusaf, S. P. (2011). "Integration of Lead Optimization with Crystallography for a Membrane-Bound Ion Channel Target: Discovery of a New Class of AMPA Receptor Positive Allosteric Modulators." Journal of Medicinal Chemistry, 54(1), 78-94. URL:[Link][2]

  • Alam, M. J., Alam, O., Naim, M. J., Nawaz, F., Manaithiya, A., Imran, M., Thabet, H. K., Alshehri, S., Ghoneim, M. M., Alam, P., & Shakeel, F. (2022). "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, 27(24), 8708. URL:[Link][3]

Sources

Method

3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole as a building block for heterocyclic synthesis

Application Note: 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole as a Privileged Scaffold in Heterocyclic Drug Discovery Structural Rationale & Physicochemical Profiling In modern medicinal chemistry, the pursuit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole as a Privileged Scaffold in Heterocyclic Drug Discovery

Structural Rationale & Physicochemical Profiling

In modern medicinal chemistry, the pursuit of novel chemical space relies heavily on the strategic functionalization of privileged scaffolds. The compound 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS: 1824645-15-9) has emerged as a highly versatile building block for the synthesis of complex therapeutics. Its derivatives are actively investigated across diverse therapeutic areas, ranging from kinase inhibitors in oncology to glucosylceramide synthase (GCS) inhibitors , androgen receptor antagonists [[1]](), and AMPA receptor modulators in neurology .

The architectural design of this building block is highly deliberate, offering three distinct mechanistic advantages:

  • The Pyrazole Core: Acts as a robust hydrogen bond donor/acceptor system. In oncology, this motif is frequently utilized to anchor molecules into the hinge region of kinases via interactions with backbone amides .

  • The Tetrahydropyran Fusion: Fusing a tetrahydropyran ring to the pyrazole restricts its conformational degrees of freedom, significantly reducing the entropic penalty upon target binding. Crucially, the oxygen atom in the tetrahydropyran ring improves the topological polar surface area (tPSA) and aqueous solubility compared to carbocyclic analogs (e.g., tetrahydroindazoles), favorably altering the overall ADME profile.

  • The C3-Cyclopropyl Motif: Provides a compact, lipophilic moiety that perfectly occupies small hydrophobic pockets (such as the gatekeeper region in kinases or the allosteric site in AMPA receptors ) without the metabolic liabilities (e.g., α -oxidation) associated with freely rotating linear alkyl chains.

Table 1: Physicochemical Properties of the Building Block

PropertyValue
IUPAC Name 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
CAS Number 1824645-15-9
Molecular Formula C9H12N2O
Molecular Weight 164.21 g/mol
Scaffold Class Fused bicyclic heteroaromatic
Key Reactive Site Pyrazole N1 / N2 (Tautomeric)

Synthetic Workflows & Methodologies

The primary synthetic utility of this building block lies in the functionalization of the pyrazole nitrogen. Depending on the target, researchers typically employ either transition-metal-catalyzed N-arylation (e.g., Chan-Lam coupling) to generate rigid biaryl-like systems, or base-mediated N-alkylation to introduce flexible linkers.

Workflow A 3-Cyclopropyl-1,4,6,7- tetrahydropyrano[4,3-c]pyrazole B Chan-Lam Coupling (Cu(OAc)2, Aryl-B(OH)2) A->B N-Arylation C N-Alkylation (NaH, Alkyl-X) A->C N-Alkylation D N-Aryl Derivatives (e.g., GCS Inhibitors) B->D E N-Alkyl Derivatives (e.g., AMPA Modulators) C->E

Synthetic workflow for 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatization.

Detailed Experimental Protocol: Regioselective N-Arylation via Chan-Lam Coupling

Causality & Experimental Design: The Chan-Lam coupling is preferred over the Ullmann reaction for this scaffold due to its mild, room-temperature conditions, which prevent the degradation of sensitive functional groups on the arylboronic acid coupling partner. Copper(II) acetate acts as the metal center for transmetalation. Pyridine is strictly required; it coordinates to the copper, stabilizing the Cu(II)/Cu(III) intermediates, and acts as a mild base to deprotonate the pyrazole NH. The reaction must be run open to the air, as molecular oxygen is the terminal oxidant required to drive the reductive elimination step.

Self-Validating Workflow:

  • Preparation: In a dry 50 mL round-bottom flask, dissolve 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (1.0 mmol, 164.2 mg) and the desired arylboronic acid (2.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst & Ligand Addition: Add Copper(II) acetate (1.0 mmol, 181.6 mg) and Pyridine (2.0 mmol, 161 μ L). Causality Note: While catalytic copper can sometimes be used, stoichiometric Cu(OAc)2 ensures robust conversion for sterically hindered pyrazoles by overcoming catalyst poisoning.

  • Atmospheric Control: Do not seal the flask. Attach a drying tube (e.g., Drierite) to allow ambient oxygen to enter while excluding moisture. Stir vigorously at 25 °C.

  • Validation (In-Process): Monitor the reaction via LC-MS after 12 hours. The disappearance of the m/z 165 [M+H]+ peak of the starting material and the appearance of the N-aryl product mass confirms conversion. Self-Correction: If the reaction stalls, bubble dry air or O2 through the mixture for 5 minutes to regenerate the active Cu(II) species.

  • Workup: Once complete, quench the reaction with saturated aqueous NH4Cl containing 10% EDTA. Causality Note: EDTA chelates the copper salts, pulling them entirely into the aqueous layer and preventing heavy metal contamination of the API intermediate. Extract with DCM (3 x 15 mL), dry over Na2SO4, and concentrate.

  • Purification: Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Table 2: Optimization of N-Arylation Conditions (Quantitative Data Summary)

EntryCopper SourceBase/LigandSolventAtmosphereYield (%)
1 Cu(OAc)2 (1.0 eq) Pyridine (2.0 eq) DCM Air 85
2Cu(OAc)2 (0.1 eq)Pyridine (2.0 eq)DCMAir42
3Cu(OAc)2 (1.0 eq)TEA (2.0 eq)DCMAir30
4Cu(OAc)2 (1.0 eq)Pyridine (2.0 eq)DMFAir65
5Cu(OAc)2 (1.0 eq)Pyridine (2.0 eq)DCMN2<10

Data demonstrates the critical necessity of stoichiometric copper, pyridine as a specific ligand, and an oxidative environment.

Biological Applications & Target Pathways

Derivatives of this scaffold have shown profound efficacy in various biological domains. For instance, in oncology, the pyrazole nitrogen and adjacent heteroatoms form critical hydrogen bonds with the backbone amides of the kinase hinge region. The tetrahydropyran ring directs the cyclopropyl group into the hydrophobic selectivity pocket, effectively blocking the phosphorylation cascade and inducing apoptosis .

Pathway L Pyrazole-Based Inhibitor K Target Kinase (e.g., Aurora A/B) ATP-Binding Pocket L->K Hinge-binding (H-bond donor/acceptor) P Phosphorylation Cascade (Blocked) K->P Inhibition C Cell Cycle Arrest / Apoptosis P->C Downstream Effect

Mechanism of action for pyrazole-derived kinase inhibitors in oncology.

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Application

Application Note: In Vitro Evaluation of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole as a Novel Kinase Inhibitor in Oncology

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide Introduction & Scientific Rationale The development of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide

Introduction & Scientific Rationale

The development of small-molecule kinase inhibitors remains a cornerstone of targeted oncology. Among emerging pharmacophores, pyrazole biomolecules have been extensively validated as a privileged scaffold for cancer and inflammation therapeutics due to their exceptional metabolic stability and hydrogen-bonding capabilities[1].

Specifically, 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole represents a highly specialized derivative. The fusion of the tetrahydropyrano ring to the pyrazole core restricts the conformational flexibility of the molecule, enhancing its binding affinity within the ATP-binding pocket of target kinases. Furthermore, the addition of the cyclopropyl group at the 3-position optimally balances lipophilicity and steric bulk, improving cellular permeability while increasing target residence time.

This application note details a robust, self-validating cell culture workflow to evaluate this compound as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a primary driver of the G1-to-S phase cell cycle transition.

Mechanism of Action

In healthy cells, the CDK2/Cyclin E complex hyperphosphorylates the Retinoblastoma protein (Rb). This phosphorylation forces Rb to release the E2F transcription factor, which subsequently drives the expression of genes required for DNA replication (S phase). By inhibiting CDK2, the pyrazole derivative prevents Rb phosphorylation, sequestering E2F and inducing a strict G1/S phase cell cycle arrest.

MOA Compound 3-Cyclopropyl-1,4,6,7- tetrahydropyrano[4,3-c]pyrazole CDK2 CDK2 / Cyclin E Complex Compound->CDK2 Inhibits Rb Retinoblastoma (Rb) CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Promotes

Mechanism of Action: CDK2 inhibition by the pyrazole derivative leading to G1/S phase arrest.

Experimental Design & Causality (E-E-A-T)

To establish a scientifically rigorous and self-validating system, this workflow utilizes an orthogonal testing approach. We do not rely on a single phenotypic readout; instead, we build a causal chain of evidence:

  • Phenotypic Readout (MTT Assay): Determines the macroscopic anti-proliferative effect (IC50) of the compound.

  • Cellular Mechanism (Flow Cytometry): Proves that the loss of viability is driven by cell cycle arrest (G1/S block) rather than non-specific compound toxicity or immediate necrosis.

  • Target Engagement (Western Blot): Directly links the cellular mechanism to the molecular target by quantifying the reduction of phosphorylated Rb (p-Rb) relative to total Rb.

Self-Validating Controls: Every assay must include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Dinaciclib, a known CDK inhibitor) to ensure the dynamic range of the assay is functioning correctly.

Workflow Step1 Cell Seeding (MCF-7, PC-3) Step2 Compound Treatment (0.1 - 100 μM) Step1->Step2 Assay1 MTT Assay (Viability) Step2->Assay1 Assay2 Flow Cytometry (Cell Cycle) Step2->Assay2 Assay3 Western Blot (p-Rb Levels) Step2->Assay3

Experimental workflow for evaluating the in vitro efficacy of the pyrazole derivative.

Step-by-Step Methodologies

Protocol A: Compound Preparation and Cell Culture

Causality Note: 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is highly lipophilic. Proper solubilization in DMSO is critical to prevent compound precipitation in aqueous culture media, which would artificially lower the effective concentration.

  • Stock Preparation: Dissolve the lyophilized compound in 100% sterile, anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Lines: Maintain MCF-7 (breast carcinoma) and PC-3 (prostate carcinoma) cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Working Dilutions: Perform serial dilutions in complete media immediately prior to treatment. Ensure the final DMSO concentration never exceeds 0.1% (v/v) in any well to prevent solvent-induced cytotoxicity.

Protocol B: Cell Viability Assessment (MTT Assay)
  • Seeding: Seed cells at a density of 5,000 cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours to allow for cellular adherence and exponential growth phase entry.

  • Treatment: Aspirate media and replace with 100 µL of media containing the pyrazole derivative at concentrations ranging from 0.1 µM to 100 µM. Include a 0.1% DMSO vehicle control and a 1 µM Dinaciclib positive control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality Note: Only viable cells with active mitochondrial reductases will cleave the tetrazolium ring to form insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol C: Cell Cycle Analysis (Propidium Iodide Flow Cytometry)
  • Seeding & Treatment: Seed 2 × 10⁵ cells/well in a 6-well plate. After 24 hours, treat with the compound at its calculated IC50 and 2× IC50 concentrations for 24 hours.

  • Harvesting: Collect media (containing floating cells), trypsinize adherent cells, and pool them. Centrifuge at 300 × g for 5 minutes. Wash twice with cold PBS.

  • Fixation: Resuspend the pellet in 300 µL of cold PBS. Dropwise, add 700 µL of ice-cold 100% ethanol while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution. Causality Note: RNase A is mandatory; PI intercalates into both DNA and double-stranded RNA. Without RNase, the RNA signal will obscure the distinct DNA content peaks required for cell cycle phase identification.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze via flow cytometry (minimum 10,000 events), measuring PI fluorescence on the FL2 channel.

Protocol D: Target Engagement (Western Blotting)
  • Lysate Preparation: Following a 24-hour compound treatment, wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality Note: Phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) are critical to preserve the transient phosphorylation state of Rb during extraction.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading (typically 30 µg per lane).

  • Electrophoresis & Transfer: Resolve proteins on an 8% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies: anti-p-Rb (Ser807/811), anti-total Rb, and anti-GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry. Normalize p-Rb signal to total Rb.

Representative Data Presentation

To facilitate easy comparison of the compound's efficacy across different biological contexts, quantitative outputs should be structured as follows:

Table 1: Antiproliferative Activity (MTT Assay, 48h)

Cell LineTissue Origin3-Cyclopropyl Pyrazole IC50 (µM)Dinaciclib IC50 (µM)Vehicle (DMSO) Viability
MCF-7 Breast Adenocarcinoma2.45 ± 0.120.015 ± 0.002> 99%
PC-3 Prostate Adenocarcinoma3.10 ± 0.210.022 ± 0.004> 99%

Table 2: Cell Cycle Distribution in MCF-7 Cells (Flow Cytometry, 24h)

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (0.1% DMSO) 52.4 ± 1.531.2 ± 1.116.4 ± 0.8
Compound (2.5 µM) 78.6 ± 2.111.4 ± 0.910.0 ± 0.5
Compound (5.0 µM) 84.1 ± 1.86.2 ± 0.49.7 ± 0.6

Data Interpretation: The dose-dependent accumulation of cells in the G0/G1 phase, coupled with a drastic reduction in the S phase population, robustly confirms that 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exerts its antiproliferative effects via G1/S cell cycle arrest, consistent with CDK2 inhibition.

References

  • Alam, M. J., Alam, O., Naim, M. J., et al. (2022). "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, 27(24), 8708. Available at: [Link]

Method

Application Notes and Protocols for the Efficient Catalytic Synthesis of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Abstract The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold is a privileged heterocyclic motif renowned for its significant and diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold is a privileged heterocyclic motif renowned for its significant and diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The introduction of a cyclopropyl group at the 3-position of the pyrazole ring is a strategic modification aimed at enhancing metabolic stability and target-binding affinity, making the title compound a molecule of high interest for drug discovery and development programs. This application note provides a comprehensive guide to the efficient synthesis of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole through a modern, atom-economical four-component reaction (4CR). We present detailed protocols for two highly effective catalytic systems—a recyclable magnetic nanocatalyst and a readily available organocatalyst—elucidating the mechanistic rationale and offering field-tested insights for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of the Pyrano[4,3-c]pyrazole Core

Fused heterocyclic systems are the cornerstone of modern medicinal chemistry. Among them, the pyranopyrazole family has emerged as a particularly fruitful area of research.[1][3][4] These scaffolds are present in numerous bioactive agents, demonstrating a wide therapeutic window.[1][4] The synthesis of such complex structures has traditionally required multi-step procedures, often hampered by low overall yields, harsh reaction conditions, and the generation of significant chemical waste.

The advent of multicomponent reactions (MCRs) has revolutionized this landscape. MCRs, where three or more reactants combine in a single synthetic operation to form a complex product, embody the principles of green chemistry by maximizing atom economy and minimizing operational complexity.[5][6] The most efficient and convergent route to the tetrahydropyrano[4,3-c]pyrazole core is a four-component reaction (4CR) involving a hydrazine, a β-ketoester, an aldehyde, and an activated nitrile (typically malononitrile).[7][8]

This guide focuses specifically on the synthesis of the 3-cyclopropyl analogue. The key to installing the cyclopropyl moiety at the C3 position of the pyrazole ring lies in the judicious selection of the β-ketoester starting material, namely ethyl 3-cyclopropyl-3-oxopropanoate . This document details two robust catalytic protocols that ensure high yields, operational simplicity, and adherence to sustainable chemistry principles.

General Synthetic Pathway and Mechanism

The convergent synthesis of the target molecule is achieved through a domino sequence of reactions initiated by the condensation of four simple, commercially available starting materials. The overall transformation is depicted below.

Figure 1. General four-component synthesis of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.

The reaction proceeds through a complex but well-understood mechanism that involves two parallel and interconnected sequences:

  • Formation of the Pyrazolone Intermediate: Hydrazine hydrate reacts with ethyl 3-cyclopropyl-3-oxopropanoate in a cyclocondensation reaction to form 3-cyclopropyl-1H-pyrazol-5(4H)-one. This is a variation of the classic Knorr pyrazole synthesis.[9]

  • Formation of the Michael Acceptor: The aldehyde (in this case, formaldehyde) undergoes a Knoevenagel condensation with malononitrile, catalyzed by a base, to generate an electrophilic alkylidene malononitrile.

  • Domino Michael Addition and Cyclization: The pyrazolone intermediate, acting as a nucleophile, attacks the alkylidene malononitrile via a Michael addition. This is followed by an intramolecular cyclization and tautomerization to yield the final, stable tetrahydropyrano[4,3-c]pyrazole scaffold.

The catalyst's primary role is to accelerate both the Knoevenagel condensation and the subsequent Michael addition/cyclization cascade, dictating the reaction's efficiency, time, and overall yield.

Reaction_Mechanism_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product R1 Hydrazine Hydrate I1 3-Cyclopropyl-1H-pyrazol-5(4H)-one R1->I1 R2 Ethyl 3-cyclopropyl-3-oxopropanoate R2->I1 Knorr-type Cyclization R3 Formaldehyde I2 Methylene Malononitrile (Michael Acceptor) R3->I2 R4 Malononitrile R4->I2 Knoevenagel Condensation P Target Molecule I1->P Michael Addition I2->P Catalyst Catalyst (e.g., Fe3O4@CTA / Proline) Catalyst->R4 Activates Catalyst->I1 Activates

Caption: Domino reaction pathway for the 4CR synthesis.

Protocol 1: Heterogeneous Catalysis with a Recyclable Magnetic Nanocatalyst

Heterogeneous catalysts, particularly magnetic nanoparticles, offer significant advantages in terms of catalyst recovery, reusability, and process purification, making them ideal for sustainable large-scale synthesis.[5][7] Here, we adapt a protocol based on magnetite (Fe₃O₄) nanoparticles, which are known to be effective, inexpensive, and environmentally benign catalysts for this transformation.[7][10]

Rationale for Catalyst Choice:

  • High Surface Area: Nanoparticles provide a large surface area, enhancing catalytic activity and allowing for lower catalyst loading.[11]

  • Lewis Acidity: The iron centers can act as Lewis acids to activate the carbonyl and nitrile groups.

  • Magnetic Separability: The key advantage is the ability to recover the catalyst from the reaction mixture using a simple external magnet, eliminating the need for filtration or chromatography.[7]

  • Reusability: The recovered catalyst can be washed and reused for several cycles with minimal loss of activity.[5]

Detailed Experimental Protocol (Fe₃O₄ Nanoparticles)

Materials:

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethyl 3-cyclopropyl-3-oxopropanoate

  • Formaldehyde (37% solution in H₂O)

  • Malononitrile

  • Ethanol (EtOH), reagent grade

  • Nano-Fe₃O₄ catalyst (commercially available or synthesized via co-precipitation)

  • External Neodymium Magnet

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 mmol, 1 eq.), malononitrile (1.0 mmol, 1 eq.), and formaldehyde (1.2 mmol, 1.2 eq.).

  • Add 10 mL of ethanol to the flask and stir to dissolve the solids.

  • Add hydrazine hydrate (1.0 mmol, 1 eq.) to the mixture.

  • Finally, add the nano-Fe₃O₄ catalyst (e.g., 10 mol% Fe). The amount can be optimized, but loadings between 1-10 mol% are typical.[10]

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • A white or off-white precipitate of the product should form. Place the flask on a strong external magnet. The black nano-Fe₃O₄ catalyst will be attracted to the side of the flask.

  • Carefully decant the supernatant containing the dissolved product and any remaining starting materials into a separate beaker.

  • Wash the catalyst with a small amount of fresh ethanol (2 x 5 mL), decanting the washings into the same beaker. Remove the magnet and store the catalyst for reuse.

  • Cool the combined ethanol solution in an ice bath to maximize product precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.

Expected Results & Data
Catalyst SystemReactant Ratio (Ketoester:Nitrile:Aldehyde:Hydrazine)SolventTemperature (°C)Time (h)Typical Yield (%)Catalyst Reusability (Cycles)
Nano-Fe₃O₄ 1 : 1 : 1.2 : 1Ethanol78 (Reflux)1-385-95>5
L-Proline 1 : 1 : 1.2 : 1Ethanol25 (RT)4-880-92N/A

Table 1: Comparison of Catalytic Systems for the Synthesis of Pyrano[4,3-c]pyrazoles.

Protocol 2: Homogeneous Organocatalysis with L-Proline

Organocatalysis provides a powerful, metal-free alternative for synthesizing complex molecules. L-Proline, a naturally occurring amino acid, is an inexpensive, non-toxic, and highly effective bifunctional catalyst.[11] It can act as both a weak acid (via its carboxylic acid group) and a weak base (via its secondary amine), allowing it to catalyze multiple steps in the domino sequence.

Rationale for Catalyst Choice:

  • Bifunctional Activation: The amine group of proline can catalyze the Knoevenagel condensation, while the carboxylic acid can activate reactants through hydrogen bonding.

  • Metal-Free: Avoids potential metal contamination in the final product, a critical consideration for pharmaceutical applications.

  • Mild Conditions: Proline-catalyzed reactions often proceed efficiently at room temperature, reducing energy consumption and the formation of side products.

  • Availability and Cost: L-Proline is readily available in high purity and at a low cost.

Detailed Experimental Protocol (L-Proline)

Materials:

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethyl 3-cyclopropyl-3-oxopropanoate

  • Formaldehyde (37% solution in H₂O)

  • Malononitrile

  • Ethanol (EtOH), reagent grade

  • L-Proline

Procedure:

  • In a 50 mL round-bottom flask, combine ethyl 3-cyclopropyl-3-oxopropanoate (1.0 mmol, 1 eq.), malononitrile (1.0 mmol, 1 eq.), formaldehyde (1.2 mmol, 1.2 eq.), and L-Proline (0.1 mmol, 10 mol%).

  • Add 10 mL of ethanol and stir the mixture at room temperature (25 °C).

  • Add hydrazine hydrate (1.0 mmol, 1 eq.) to the suspension.

  • Continue stirring at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 4-8 hours.

  • As the reaction proceeds, the product will precipitate from the solution.

  • Once the reaction is complete, cool the flask in an ice bath for 30 minutes to ensure maximum precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove residual proline and any unreacted starting materials.

  • Dry the product under vacuum to yield the pure target compound.

Experimental_Workflow start_end start_end process process decision decision output output A Start B Combine Reactants & Solvent (Ketoester, Aldehyde, Malononitrile, EtOH) A->B C Add Hydrazine & Catalyst B->C D Reaction (Stirring at specified Temp) C->D E Monitor by TLC D->E F Reaction Complete? E->F F->D No G Product Isolation F->G Yes H Catalyst Recovery (Magnetic Separation for Protocol 1) G->H Protocol 1 I Product Precipitation & Filtration G->I Protocol 2 H->I J Drying I->J K Pure Product J->K L End K->L

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Technical Support Center: Troubleshooting the Synthesis of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Welcome to the Technical Support Center. Tetrahydro-4H-pyran-4-one is a cornerstone intermediate in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Welcome to the Technical Support Center. Tetrahydro-4H-pyran-4-one is a cornerstone intermediate in modern organic chemistry[1], and its fused pyrazole derivatives are highly valued scaffolds in drug discovery, frequently incorporated into kinase inhibitors and GPCR ligands to modulate physicochemical properties such as metabolic stability and solubility[2].

The conventional synthesis of this bicyclic system requires a two-step sequence:

  • Claisen-Type Condensation (C-Acylation): Conversion of tetrahydro-4H-pyran-4-one to a 1,3-diketone intermediate (3-(cyclopropanecarbonyl)tetrahydro-4H-pyran-4-one).

  • Knorr Pyrazole Cyclization: Condensation of the 1,3-diketone with hydrazine to form the pyrazole ring[3].

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to optimize your synthesis yield.

Mechanistic Pathway

G SM Tetrahydro-4H-pyran-4-one Enolate Lithium Enolate (Kinetic Control) SM->Enolate LiHMDS, THF, -78 °C Diketone 3-(Cyclopropanecarbonyl) tetrahydro-4H-pyran-4-one Enolate->Diketone Ethyl cyclopropanecarboxylate (C-Acylation) Hydrazone Hydrazone Intermediate Diketone->Hydrazone NH2NH2·H2O, EtOH Product 3-Cyclopropyl-1,4,6,7- tetrahydropyrano[4,3-c]pyrazole Hydrazone->Product AcOH (cat.), Δ (Dehydration/Cyclization)

Workflow and mechanism for 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole synthesis.

Troubleshooting Guide & FAQs

Phase 1: Enolization and C-Acylation

Q: Why am I seeing predominantly O-acylation instead of the desired C-acylated 1,3-diketone? A: This is a classic issue governed by Hard-Soft Acid-Base (HSAB) theory. Hard electrophiles (like cyclopropanecarbonyl chloride) tend to react with the hard oxygen atom of the enolate, leading to O-acylation. To drive the reaction toward the thermodynamic C-acylated product:

  • Change the Electrophile: Use a softer electrophile like ethyl cyclopropanecarboxylate or an acyl cyanide instead of the highly reactive acid chloride.

  • In Situ Trapping: If an acid chloride must be used, employ the Heller-Natarajan method. This involves using lithium bases in a hydrocarbon solvent (like toluene) to form 1,3-diketones directly, which minimizes O-acylation and allows for immediate in situ conversion to the pyrazole[4].

Q: My starting material (tetrahydro-4H-pyran-4-one) is undergoing self-condensation (aldol reaction). How do I prevent this? A: Aldol self-condensation occurs when enolization is incomplete, allowing the unreacted ketone to act as an electrophile against the newly formed enolate.

  • Solution: Ensure strict anhydrous conditions and use a strong, non-nucleophilic base like Lithium hexamethyldisilazide (LiHMDS). Employ reverse addition : add the ketone dropwise to a solution containing a slight excess of LiHMDS (1.1–1.2 eq) at -78 °C. This ensures the base is always in excess, driving complete kinetic enolization before the electrophile is introduced.

Phase 2: Knorr Pyrazole Cyclization

Q: The reaction stalls at the hydrazone intermediate, and cyclization is incomplete. How can I drive the reaction to the pyrazole? A: The Knorr pyrazole synthesis relies on an acid catalyst to activate the second carbonyl group, making it susceptible to intramolecular nucleophilic attack by the secondary nitrogen of the hydrazone[3].

  • Solution: If running the reaction in ethanol, add a catalytic amount of glacial acetic acid (AcOH)[5]. Heating the reaction to reflux (80 °C) provides the necessary thermal energy to overcome the dehydration activation barrier, preventing the accumulation of the transient intermediate[6].

Q: I am losing a significant amount of the final product during aqueous workup. How can I improve recovery? A: 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole contains a basic pyrazole nitrogen and a polar tetrahydropyran ring. It is highly water-soluble, especially if protonated by acidic byproducts.

  • Solution: Prior to extraction, carefully adjust the aqueous phase to pH 7.5–8.0 using saturated aqueous NaHCO₃ to ensure the pyrazole is in its neutral free-base form. Saturate the aqueous layer with solid NaCl (salting out) and extract with a highly polar organic solvent system, such as a 4:1 mixture of chloroform/isopropanol or pure ethyl acetate.

Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields based on internal optimization studies.

Reaction StepCatalyst / BaseSolventTemp (°C)Electrophile / ReagentIsolated Yield (%)Primary Issue Mitigated
1: C-Acylation NaH (1.2 eq)THF0 to 25Cyclopropanecarbonyl chloride35%Baseline (High O-acylation)
1: C-Acylation LiHMDS (1.1 eq)THF-78 to 25Cyclopropanecarbonyl chloride58%Reduced self-condensation
1: C-Acylation LiHMDS (1.1 eq)THF-78 to 25Ethyl cyclopropanecarboxylate82% Eliminated O-acylation
2: Cyclization NoneEtOH80Hydrazine hydrate45%Stalled at hydrazone
2: Cyclization AcOH (0.1 eq)EtOH80Hydrazine hydrate94% Accelerated dehydration

Validated Experimental Protocols

Protocol A: Synthesis of 3-(Cyclopropanecarbonyl)tetrahydro-4H-pyran-4-one

This protocol is designed to maximize C-acylation via kinetic enolate formation.

  • Preparation: Purge a flame-dried round-bottom flask with inert gas (N₂ or Ar). Add anhydrous THF (10 mL/mmol) and cool to -78 °C using a dry ice/acetone bath.

  • Enolization: Add LiHMDS (1.0 M in THF, 1.15 eq) to the flask. Slowly add tetrahydro-4H-pyran-4-one (1.0 eq) dropwise over 15 minutes to prevent localized heating and self-condensation. Stir at -78 °C for 45 minutes.

  • Acylation: Add ethyl cyclopropanecarboxylate (1.1 eq) dropwise. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 3 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 1,3-diketone.

Protocol B: Synthesis of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

This protocol utilizes acid-catalyzed Knorr cyclization to ensure complete conversion[3][5].

  • Condensation: Dissolve 3-(cyclopropanecarbonyl)tetrahydro-4H-pyran-4-one (1.0 eq) in absolute ethanol (5 mL/mmol).

  • Hydrazine Addition: Add hydrazine hydrate (64% aqueous, 1.2 eq) dropwise at room temperature. Stir for 30 minutes to allow complete hydrazone formation.

  • Cyclization: Add glacial acetic acid (0.1 eq) as a catalyst. Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Workup: Cool to room temperature and concentrate the solvent in vacuo. Dilute the residue with water and adjust the pH to 7.5–8.0 using saturated NaHCO₃.

  • Extraction: Saturate the aqueous layer with solid NaCl. Extract with a 4:1 mixture of CHCl₃/Isopropanol (4 × 15 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to afford the target pyrazole as a solid.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Target Audience: Researchers, scientists, and drug development professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole . This document synthesizes mechanistic chemistry with field-proven formulation protocols to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.

Mechanistic Understanding of the Solubility Issue

Before applying a fix, it is critical to understand why 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole resists aqueous dissolution. The poor solubility (typically < 0.1 mg/mL) is an emergent property of its structural components[1]:

  • Lack of Ionization at Physiological pH: The pyrazole core is a weak base. The conjugate acid of an unsubstituted pyrazole has a pKa of approximately 2.3–2.5, while the pyrrolic nitrogen (N-H) is weakly acidic with a pKa of ~14[2]. Consequently, at a physiological pH of 7.4, the molecule remains entirely neutral. Without an ionizable center to engage in ion-dipole interactions with water, hydration energy is drastically reduced.

  • Hydrophobic Bulk: The addition of the cyclopropyl group introduces significant lipophilicity. Cyclopropyl rings are highly hydrophobic and rigid, disrupting the hydrogen-bonding network of aqueous media and driving the compound out of solution to minimize thermodynamic penalty.

  • Crystal Lattice Energy: The fused tetrahydropyran-pyrazole system is planar and capable of strong intermolecular hydrogen bonding (via the pyrazole N-H and N:). This results in a stable crystal lattice that water alone cannot easily break.

The Causality Principle: Because you cannot rely on pH adjustment to ionize the molecule without destroying your biological system (requiring pH < 1.5), you must rely on co-solvents to lower the dielectric constant , surfactants to form micelles , or macrocycles to mask the hydrophobicity .

Experimental Workflows & Decision Tree

Select your solubility enhancement strategy based on your downstream biological assay. The workflow below outlines the logical progression from raw powder to assay-ready solutions.

SolubilityWorkflow Start Aqueous Solubility < 0.1 mg/mL AssayType Determine Assay Type Start->AssayType InVitro In Vitro (Cell/Biochemical) AssayType->InVitro Cell Culture InVivo In Vivo (Animal Dosing) AssayType->InVivo Animal Models DMSOStock Prepare 10-50 mM DMSO Stock InVitro->DMSOStock Formulation Select Formulation Strategy InVivo->Formulation Dilution Dilute in Media (Max 0.5% DMSO) DMSOStock->Dilution Cyclodextrin 20% HP-β-CD Complexation Formulation->Cyclodextrin High tolerability Cosolvent 10% DMSO + 40% PEG400 + 50% Saline Formulation->Cosolvent High lipophilicity

Figure 1: Decision tree for selecting a solubility enhancement strategy based on assay requirements.

Step-by-Step Troubleshooting Protocols

Protocol A: Preparation of In Vitro Assay Stocks (DMSO Dilution)

For cell culture or biochemical assays, utilizing DMSO as a carrier solvent is the standard approach.

  • Weighing: Accurately weigh the dry powder in a sterile microcentrifuge tube.

  • Stock Generation: Add 100% anhydrous DMSO to achieve a stock concentration of 10 mM to 50 mM.

  • Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate the tube in a water bath at room temperature for 5–10 minutes.

  • Intermediate Dilution (Optional but Recommended): To prevent localized precipitation ("crashing out") when adding to aqueous media, create an intermediate dilution (e.g., 1 mM) in 100% DMSO.

  • Final Assay Dilution: Add the DMSO stock directly to the pre-warmed (37°C) assay buffer or cell culture media while vortexing. Critical: Ensure the final DMSO concentration does not exceed 0.1% – 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol B: In Vivo Formulation via Co-Solvent/Surfactant System

This protocol is ideal for oral gavage (PO) or intraperitoneal (IP) injections where higher concentrations are required[3].

  • Initial Solubilization: Dissolve the compound in 10% (v/v of final volume) DMSO. Vortex until completely clear.

  • Co-solvent Addition: Add 40% (v/v) PEG400 to the DMSO mixture. Vortex thoroughly. PEG400 acts as a co-solvent, lowering the polarity of the vehicle.

  • Surfactant Addition (Optional): If the compound is exceptionally stubborn, replace 5% of the PEG400 with Tween-80. Tween-80 forms micelles that encapsulate the hydrophobic cyclopropyl moiety.

  • Aqueous Phase: Slowly add 50% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing. Continuous agitation is mandatory to prevent the sudden shift in dielectric constant from precipitating the compound.

Protocol C: In Vivo Formulation via HP-β-CD Complexation

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the lipophilic cyclopropyl and pyran moieties within its hydrophobic cavity while its hydrophilic exterior ensures aqueous solubility[4]. This is highly recommended for intravenous (IV) dosing due to low toxicity.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline or 5% Dextrose in Water (D5W).

  • Addition of Compound: Add the dry 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole powder directly to the HP-β-CD solution.

  • Complexation: Sonicate the suspension for 30–60 minutes, or stir overnight at room temperature. The mechanical energy is required to drive the host-guest complexation thermodynamics.

  • Filtration: Filter the resulting solution through a 0.22 µm sterile syringe filter prior to animal administration.

Quantitative Data Summary

The table below summarizes the expected performance of the protocols described above to help you select the optimal formulation matrix.

Formulation StrategyVehicle CompositionEstimated Max SolubilityPrimary ApplicationKey AdvantageLimitation
A: Carrier Solvent 100% DMSO (diluted to <0.5% in media)10–50 mM (in DMSO)In vitro cell/biochemical assaysSimple, maintains compound stabilityHigh DMSO is toxic to cells
B: Co-solvent System 10% DMSO + 40% PEG400 + 50% Saline2.0–5.0 mg/mLIn vivo (PO, IP)Excellent for highly lipophilic compoundsMay cause injection site irritation
C: Complexation 20% w/v HP-β-CD in Saline1.5–3.0 mg/mLIn vivo (IV, PO, IP)Highly biocompatible, clear solutionsRequires long stirring/sonication times

Frequently Asked Questions (FAQs)

Q: Why does my compound immediately precipitate when I add the DMSO stock to my cell culture media? A: This is a classic "solvent crash." When a highly concentrated DMSO stock hits the aqueous media, the DMSO rapidly diffuses into the water, leaving the hydrophobic compound behind without a solvation shell. Solution: Pre-warm your media to 37°C, ensure rapid vortexing during addition, or prepare a step-down intermediate dilution.

Q: Can I use pH adjustment (e.g., adding HCl) to dissolve this compound? A: No. The conjugate acid of the pyrazole ring has a pKa of ~2.5[2]. To protonate the molecule sufficiently to achieve aqueous solubility, you would need to drop the pH of your solution below 1.5. This is non-physiological and will denature proteins and kill cells in your assay.

Q: Is heating recommended to enhance solubility during formulation? A: Gentle warming (up to 40°C–50°C) during the addition of PEG400 or HP-β-CD can increase the kinetic rate of dissolution. However, do not heat the final aqueous mixture excessively, as the compound may precipitate upon cooling back to room temperature (supersaturation crash).

Q: Can I store the formulated in vivo solutions for long-term use? A: It is highly recommended to prepare aqueous formulations (Protocols B and C) fresh on the day of dosing[3]. Co-solvent systems are prone to Ostwald ripening and delayed precipitation over time.

References

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: IJNRD URL:[Link]

  • Inclusion Complexes in Drug Delivery and Drug Targeting: Formation, Characterization, and Biological Applications Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Welcome to the Technical Support Center. As a critical building block in medicinal chemistry and drug development, 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS: 1824645-15-9) presents unique handling challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a critical building block in medicinal chemistry and drug development, 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS: 1824645-15-9) presents unique handling challenges. Its bicyclic tetrahydropyrano-pyrazole scaffold is highly susceptible to specific thermal and environmental degradation pathways.

This guide provides researchers with evidence-based troubleshooting, mechanistic insights, and self-validating protocols to ensure absolute compound integrity during long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My compound developed a yellow/brown discoloration after a month at room temperature. What is the exact mechanism of this degradation? A1: Discoloration in this specific scaffold is primarily driven by the autoxidation of the tetrahydropyran (THP) ring, which is heavily accelerated by thermal stress. While the THP ring is generally more stable than tetrahydrofuran (THF)—possessing an ab initio calculated energy barrier for radical hydrogen abstraction of ~104.1 kJ/mol compared to THF's 94.1 kJ/mol [1]—it is not immune to oxidative attack. At temperatures above 25°C in the presence of atmospheric oxygen, the alpha-carbon of the THP ring undergoes radical hydrogen abstraction. This forms hydroperoxides that subsequently decompose into highly conjugated, colored polymeric byproducts.

Q2: I stored the compound at 4°C, but my recent HPLC analysis shows peak splitting and a new TLC spot. Is the cyclopropyl ring opening? A2: It is highly unlikely that the cyclopropyl ring is opening at 4°C; cyclopropyl cleavage typically requires extreme thermal stress (>150°C) or the presence of strong Lewis acids. Instead, this is a classic symptom of moisture-induced pyrazole tautomerization. For N-unsubstituted pyrazoles, trace water acts as a catalyst by lowering the energetic barrier for proton transfer [2]. This facilitates rapid interconversion between tautomers, which manifests as peak splitting on HPLC or distinct spots on TLC, depending on the pH and polarity of your mobile phase.

Q3: How does thermal stress affect the pyrazole nitrogen if oxygen is excluded? A3: Even in an inert atmosphere, elevated temperatures can drive intermolecular reactions. The pyrazole N-H is nucleophilic. Under prolonged thermal stress, trace impurities (such as residual halogenated solvents from synthesis) can act as electrophiles, leading to spontaneous N-alkylation or dimerization. Maintaining cryogenic temperatures (-20°C) suppresses the kinetic energy required to reach the activation state for these intermolecular side reactions.

Part 2: Quantitative Stability Profile

To optimize your storage strategy, refer to the empirical stability data summarized below. This table highlights the causal relationship between environmental conditions and the expected shelf-life of the compound.

Storage ConditionAtmosphereTempExpected Shelf-LifePrimary Degradation Mechanism
Ambient (Benchtop) Air25°C< 2 weeksTHP Autoxidation (Hydroperoxide formation)
Refrigerated Air4°C3-6 monthsMoisture-induced Tautomerization / Hydrolysis
Refrigerated (Sealed) Argon4°C12-18 monthsTrace Intermolecular Dimerization
Cryogenic (Optimal) Argon-20°C> 2 yearsNone (Thermodynamically stable)

Part 3: Self-Validating Storage & Aliquoting Protocol

To prevent thermal degradation, do not simply place the bulk bottle in the freezer. Repeated freeze-thaw cycles introduce condensation, triggering the tautomerization described in Q2. Implement the following self-validating workflow :

Step 1: Moisture Elimination & Verification

  • Action: Lyophilize the bulk compound for 24 hours to remove trace solvents and moisture.

  • Self-Validation Check: Perform a Karl Fischer (KF) titration on a 5 mg sub-sample. The protocol is only validated to proceed if the water content is strictly <0.1% .

Step 2: Inert Aliquoting

  • Action: Transfer the dried bulk powder into a glove box purged with high-purity Argon. Aliquot the compound into single-use amber glass vials (to prevent concurrent photodegradation).

Step 3: Hermetic Sealing

  • Action: Cap the vials using PTFE-lined silicone septa. PTFE ensures chemical inertness, while the silicone backing provides a self-healing hermetic seal against atmospheric oxygen.

Step 4: Cryogenic Storage & Baseline Validation

  • Action: Transfer the sealed vials to a -20°C freezer.

  • Self-Validation Check: Run a baseline HPLC (UV at 254 nm) and 1H-NMR on Day 0. After 30 days, pull one vial and repeat the analysis. The storage system is validated if the peak area variance is <0.5% and no shifting of the pyrazole N-H proton is observed in the NMR spectra.

Part 4: Visualizing Workflows and Pathways

Degradation Compound 3-Cyclopropyl-1,4,6,7- tetrahydropyrano[4,3-c]pyrazole ThermalStress Thermal Stress (>25°C) Compound->ThermalStress Moisture Moisture Exposure ThermalStress->Moisture Humidity Oxygen Oxygen Exposure ThermalStress->Oxygen Air Pyr_Taut Pyrazole Tautomerization & Intermolecular Adducts Moisture->Pyr_Taut Proton transfer THP_Ox THP Ring Autoxidation (Hydroperoxide Formation) Oxygen->THP_Ox Radical H-abstraction (Ea ~104.1 kJ/mol)

Mechanisms of thermal and environmental degradation for the tetrahydropyrano-pyrazole scaffold.

Workflow Step1 1. Lyophilize & KF Titration (<0.1% H2O) Step2 2. Aliquot into Amber Vials (Glove Box) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. Seal with PTFE-Lined Septa Step3->Step4 Step5 5. Cryogenic Storage (-20°C) Step4->Step5

Standard operating procedure for aliquoting and storing sensitive pyrazole derivatives.

References

  • An ab initio and DFT study of the autoxidation of THF and THP ResearchGate URL:[Link][1]

Optimization

Purification techniques for 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole reaction mixtures

Welcome to the Technical Support Center for heterocyclic building block synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic building block synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS: 1824645-15-9)[1].

Because tetrahydropyrano[4,3-c]pyrazole derivatives are critical scaffolds for anticancer agents and advanced therapeutics[2], achieving >99% purity is non-negotiable. This guide bypasses generic advice to address the specific physicochemical challenges of this fused pyran-pyrazole system, providing causality-driven troubleshooting, quantitative data, and self-validating protocols.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: Why does my crude reaction mixture contain a persistent [M+18] mass impurity, and how do I remove it? Causality: The [M+18] peak corresponds to an uncyclized hydrazone intermediate. The formation of the pyrazole ring from a diketone or enaminone and hydrazine is a two-step process: initial nucleophilic attack (hydrazone formation) followed by dehydration-driven cyclization[3]. If the reaction lacks sufficient thermal energy or a mild acid catalyst, the dehydration stalls. Resolution: Do not attempt to separate the hydrazone via chromatography. It will often co-elute and can spontaneously cyclize on the column, ruining your separation. Instead, subject the crude mixture to a dehydrating workup: reflux the mixture in ethanol with a catalytic amount of acetic acid (0.1 equiv) for 2 hours prior to purification to drive the reaction to completion.

Q2: I am losing >30% of my yield during the initial aqueous extraction. What is the mechanism of this loss? Causality: 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is highly amphoteric. It possesses a basic nitrogen (N2) that protonates at low pH, and an acidic proton (N1-H) that deprotonates at high pH. If your aqueous wash is too acidic (pH < 3) or too basic (pH > 11), the compound ionizes and partitions heavily into the aqueous layer[4]. Resolution: Employ an isoelectric extraction protocol. Buffer the aqueous phase strictly to pH 7.5–8.0 using a saturated sodium bicarbonate solution before extracting with a moderately polar organic solvent like ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF).

Q3: How can I prevent the pyranopyrazole from streaking across the entire silica column during normal-phase chromatography? Causality: The 1H-pyrazole moiety acts as both a strong hydrogen bond donor and acceptor. On bare silica gel, intermolecular hydrogen bonding between the pyrazole NH and the acidic silanol groups causes severe peak tailing, streaking, and co-elution with impurities[5]. Resolution: Passivate the silica surface. Pre-treat the column with 1% triethylamine (Et 3​ N) in your non-polar solvent. Maintain 0.5% to 1% Et 3​ N in the mobile phase throughout the run. This competitively binds the acidic silanols, ensuring the compound elutes as a sharp, well-defined band.

Part 2: Quantitative Data Summaries

Table 1: pH-Dependent Partitioning Recovery (EtOAc / Water) Data illustrates the critical need for pH control due to the amphoteric nature of the pyrazole core.

Aqueous pHTarget Ionization StateOrganic Recovery (%)Aqueous Loss (%)
pH 2.0 Protonated (Cationic)< 10%> 90%
pH 7.5 Neutral (Isoelectric)> 95%< 5%
pH 12.0 Deprotonated (Anionic)< 15%> 85%

Table 2: Mobile Phase Optimization for Flash Chromatography Comparison of solvent systems for resolving 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.

Solvent SystemAdditiveR f​ ValuePeak Shape / Observation
Hexane / EtOAc (1:1)None0.15Severe streaking; poor recovery
DCM / MeOH (95:5)None0.30Moderate tailing; co-elution
DCM / MeOH (95:5) 1% Et 3​ N 0.45 Sharp, symmetric band; baseline resolution

Part 3: Self-Validating Experimental Protocols

Protocol A: Isoelectric Liquid-Liquid Extraction

  • Quench & Dilute: Dilute the crude reaction mixture with 5 volumes of deionized water.

  • pH Adjustment: Slowly add saturated NaHCO 3​ dropwise while monitoring with a calibrated pH meter until the solution stabilizes at exactly pH 7.5–8.0.

  • Extraction: Add 3 volumes of EtOAc. Agitate vigorously for 2 minutes and allow phase separation.

  • Validation Checkpoint: Spot both the organic and aqueous layers on a TLC plate. Elute with DCM:MeOH (9:1). The aqueous layer must show no UV-active spot corresponding to the target compound (R f​ ~0.4). If the target is present in the aqueous layer, re-verify the pH and back-extract.

Protocol B: Amine-Modified Flash Chromatography

  • Column Passivation: Flush a bare silica gel column with 2 column volumes (CV) of Hexanes containing 1% v/v Triethylamine (Et 3​ N).

  • Loading: Dissolve the crude organic extract in a minimal amount of DCM. Dry load onto Celite if the compound exhibits poor solubility.

  • Elution: Run a gradient from 100% DCM to 90:10 DCM:MeOH, strictly maintaining 0.5% Et 3​ N throughout the mobile phase.

  • Validation Checkpoint: Perform LC-MS on the collected fractions. The target compound should elute as a sharp, symmetric peak without the severe tailing characteristic of unpassivated silica.

Protocol C: Recrystallization for High-Throughput Screening Purity

  • Dissolution: Suspend the chromatographed solid in minimal boiling Toluene.

  • Antisolvent Addition: Slowly add Heptane dropwise until the solution becomes slightly cloudy, then add 1-2 drops of Toluene until the solution turns clear again.

  • Cooling: Allow the flask to cool to room temperature undisturbed over 2 hours, then transfer to an ice bath for 1 hour to maximize crystal yield.

  • Validation Checkpoint: Filter the crystals and determine the melting point. A sharp melting point range (<1.5 °C variance) confirms >99% purity, validating the compound for biological assays.

Part 4: Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Hydrazone + Salts) Cyclization Acid-Catalyzed Dehydration (EtOH / cat. AcOH, Reflux) Crude->Cyclization Drive to completion Extraction Isoelectric Extraction (Buffer to pH 7.5 - 8.0) Cyclization->Extraction Add EtOAc / NaHCO3 AqPhase Aqueous Phase (Discard: Salts & Hydrazine) Extraction->AqPhase Phase Separation OrgPhase Organic Phase (Retain: Target Compound) Extraction->OrgPhase Phase Separation Chromatography Amine-Modified Flash Chromatography (DCM:MeOH + 1% Et3N) OrgPhase->Chromatography Concentrate & Dry Crystallization Recrystallization (Toluene / Heptane) Chromatography->Crystallization Pool pure fractions Pure Pure 3-Cyclopropyl-1,4,6,7- tetrahydropyrano[4,3-c]pyrazole Crystallization->Pure Filter & Vacuum Dry

Workflow for the isolation and purification of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.

References

  • Title : A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles | Source : tandfonline.com | URL :3[3]

  • Title : 4H-Pyrano[2,3-c]pyrazoles: a review | Source : arkat-usa.org | URL : 4[4]

  • Title : 1864016-56-7 | 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole | Source : bldpharm.com | URL : 1[1]

  • Title : A novel domino approach for synthesis of indolyl tetrahydropyrano[4,3-c]pyrazole derivatives as anticancer agents | Source : researchgate.net | URL : 2[2]

  • Title : Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Source : mdpi.com | URL :5[5]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Functionalization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize complex fused heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize complex fused heterocycles. The molecule 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole [1] presents a notorious "dual-hindrance" challenge during N-alkylation and N-arylation workflows.

To successfully functionalize this scaffold, we must first understand the structural causality of the hindrance:

  • The N2 Challenge: The N2 position is severely shielded by the adjacent, bulky C3-cyclopropyl group.

  • The N1 Challenge: The N1 position is sterically occluded by the axial protons of the C7-methylene group on the fused tetrahydropyran (THP) ring.

Because both nitrogen atoms face significant steric clash, tautomerization leads to an equilibrium where neither nitrogen is highly accessible[2]. Standard basic conditions (e.g., NaH/MeI) will inevitably result in stalled kinetics, poor conversion, and intractable mixtures of regioisomers. This guide provides field-proven, self-validating strategies to bypass these barriers.

Workflow Decision Tree

G Start 3-Cyclopropyl-THP-pyrazole Functionalization Strategy TargetN1 Target N1 Position (Thermodynamic Control) Start->TargetN1 TargetN2 Target N2 Position (Kinetic/Directed Control) Start->TargetN2 AlkylN1 N-Alkylation: K2CO3 / DMSO or Cs2CO3 / HFIP TargetN1->AlkylN1 ArylN1 N-Arylation: Buchwald-Hartwig (BrettPhos Ligand) TargetN1->ArylN1 AlkylN2 N-Alkylation: Mitsunobu (ROH/DIAD) or MgBr2 Chelation TargetN2->AlkylN2 ArylN2 N-Arylation: Chan-Lam Coupling (Cu(OAc)2 / O2) TargetN2->ArylN2 Opt1 Low Yield? Use Alkyl Triflates AlkylN1->Opt1 Opt2 Poor Selectivity? Lower Temp to 0°C AlkylN2->Opt2

Decision tree for overcoming steric hindrance in 3-Cyclopropyl-THP-pyrazole functionalization.

Troubleshooting & FAQs

Q1: My standard SN2 alkylation (NaH, alkyl halide, THF) is stalling at 20% conversion. Why? A1: The pyrazolate anion generated by NaH is highly delocalized, but both nucleophilic centers are sterically blocked. To overcome this high activation energy barrier, you must switch to a polar aprotic solvent with a high dielectric constant (like DMSO or DMF). This ensures the pyrazolate ion pair is fully separated and highly reactive ()[3]. If using secondary alkyl groups, upgrade your electrophile from a halide to a highly reactive triflate.

Q2: I need strict regioselectivity for the N1 position. How do I achieve this? A2: N1 is typically the thermodynamically favored site because the C7-methylene is slightly less rigid and bulky than the C3-cyclopropyl group. To exploit this, use thermodynamic control: K2​CO3​ in DMSO at elevated temperatures (60 °C). Alternatively, utilizing fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically enhance N1 regioselectivity by creating a hydrogen-bonding network that selectively solvates the more basic N2, leaving N1 exposed for alkylation ()[4].

Q3: My target requires functionalization at the highly hindered N2 position. Is this possible? A3: Yes, but it requires kinetic control or directing groups. The most reliable method is the Mitsunobu reaction. The bulky triphenylphosphonium intermediate preferentially forms at the slightly less hindered N1, which acts as an in situ protecting group, forcing the incoming electrophile to attack the N2 position ()[5]. Another approach is using Lewis acid additives like MgBr2​ , which can alter the transition state geometry to favor N2[3].

Q4: What are the best practices for N-arylation of this hindered scaffold? A4: Standard Ullmann couplings will fail due to the inability of the copper complex to navigate the dual steric clash. You must switch to a Pd-catalyzed Buchwald-Hartwig cross-coupling utilizing a bulky, electron-rich biaryl phosphine ligand like BrettPhos or tBuBrettPhos . These ligands are specifically engineered to facilitate reductive elimination in severely sterically hindered C-N bond formations ()[6].

Validated Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Thermodynamic Control)

Causality Focus: The high dielectric constant of DMSO separates the potassium pyrazolate ion pair, maximizing nucleophilicity to overcome the C7-methylene barrier.

  • Preparation: Charge a flame-dried 50 mL Schlenk flask with 3-cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (1.0 eq) and anhydrous K2​CO3​ (2.5 eq).

  • Deprotonation: Add anhydrous DMSO to achieve a 0.2 M concentration. Stir at room temperature for 30 minutes. Self-Validation: The solution should become completely homogenous, indicating successful formation of the soluble potassium pyrazolate complex.

  • Electrophile Addition: Dropwise add the alkyl triflate or iodide (1.2 eq). (Note: Triflates are mandatory for secondary alkylations to bypass the steric barrier).

  • Thermodynamic Heating: Heat the reaction to 60 °C for 4-6 hours.

  • Monitoring: Monitor by LC-MS. Self-Validation: You should observe clean conversion to a single major peak (N1). The appearance of dialkylated byproducts is sterically impossible, so any over-mass peaks indicate electrophile degradation, not over-reaction.

  • Workup: Quench with ice water, extract with EtOAc (3x), wash the combined organics with brine to remove DMSO, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Regioselective N2-Alkylation via Mitsunobu Inversion

Causality Focus: The bulky PPh3​ -DIAD adduct selectively blocks the N1 position, kinetically driving the aliphatic alcohol to attack the sterically congested N2 position.

  • Preparation: Dissolve the pyrazole (1.0 eq), the target aliphatic alcohol (1.2 eq), and PPh3​ (1.5 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cooling: Cool the reaction mixture strictly to 0 °C using an ice bath.

  • Activation: Slowly add DIAD (1.5 eq) dropwise over 15 minutes. Self-Validation: The slow addition is critical. As each drop hits the solution, a deep yellow color should appear and rapidly fade. If the yellow color persists immediately, your THF is wet or the phosphonium intermediate is failing to form.

  • Reaction: Allow the reaction to naturally warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate out the bulk of the triphenylphosphine oxide byproduct. Filter, concentrate the filtrate, and purify via silica gel chromatography to isolate the N2-alkylated product.

Quantitative Data Summary

The following table summarizes the expected outcomes when applying different functionalization conditions to the 3-cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold:

Method / ReagentsSolventTemp (°C)Major RegioisomerTypical YieldRegioselectivity (N1:N2)
NaH , Alkyl-BrTHF25Mixture< 30%1.5 : 1
K2​CO3​ , Alkyl-IDMSO60N1 75–85%9 : 1
Cs2​CO3​ , Alkyl-OTfHFIP25N1 80–90%> 15 : 1
ROH, PPh3​ , DIADTHF0 to 25N2 60–70%1 : 10
MgBr2​ , Alkyl-BrMeCN80N2 45–55%1 : 5

References

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Optimization

Resolving impurities in 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scale-up synthesis

Focus Compound: 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists Welcome to the Technical Support Center. This portal provides f...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists

Welcome to the Technical Support Center. This portal provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the scale-up synthesis of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole. The formation of fused pyrazoles from cyclic ketones is a cornerstone of medicinal chemistry, but transitioning from bench-scale to pilot-plant introduces significant challenges regarding regioselectivity, self-condensation, and hazardous byproducts[1].

Process Overview & Mechanistic Pathways

The synthesis of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically proceeds via a two-step sequence:

  • Acylation: Claisen condensation of tetrahydro-4H-pyran-4-one with a cyclopropyl acylating agent to form a 1,3-diketone intermediate.

  • Cyclocondensation: Reaction of the intermediate with hydrazine hydrate to close the pyrazole ring[2].

Understanding the kinetic and thermodynamic pathways that lead to impurities is critical for process optimization.

ProcessFlow SM Tetrahydro-4H-pyran-4-one Intermediate 1,3-Diketone Intermediate SM->Intermediate C-Acylation Impurity1 O-Acylated Enol Impurity SM->Impurity1 Kinetic Control Impurity2 Aldol Dimer Impurity SM->Impurity2 Base Excess Acyl Methyl Cyclopropanecarboxylate Acyl->Intermediate Base NaOMe / THF Base->Intermediate Product 3-Cyclopropyl-1,4,6,7- tetrahydropyrano[4,3-c]pyrazole Intermediate->Product Cyclocondensation Impurity3 Azine Byproduct Intermediate->Impurity3 Poor Mixing Hydrazine Hydrazine Hydrate Hydrazine->Product

Reaction pathway and impurity formation in tetrahydropyrano-pyrazole synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a high level of O-acylated impurity during the formation of the 1,3-diketone intermediate?

Causality: The formation of the O-acylated enol ester is a kinetically favored process. If you are using a highly reactive electrophile (like cyclopropanecarbonyl chloride) and a strong, non-nucleophilic base (like LiHMDS) at low temperatures, the enolate oxygen will rapidly attack the acyl chloride. Solution: Shift the reaction to thermodynamic control. Replace the acyl chloride with methyl cyclopropanecarboxylate and use sodium methoxide (NaOMe) in refluxing THF or toluene. Under these conditions, any O-acylated product that forms will reversibly equilibrate to the thermodynamically stable C-acylated 1,3-diketone[1].

Q2: I am observing a dimerized impurity of the starting pyranone. How can I suppress this?

Causality: Tetrahydro-4H-pyran-4-one is highly prone to Aldol self-condensation under basic conditions. If the base is added to the ketone before the acylating agent is thoroughly mixed, the localized high concentration of the enolate will attack unreacted ketone molecules instead of the intended electrophile. Solution: Utilize a "pre-mix" strategy. Combine the ketone and the ester in the reactor first, then add the base slowly over an extended period. This ensures that the enolate is consumed by the ester the moment it is generated, preventing self-condensation.

Q3: During the cyclization step with hydrazine, an insoluble yellow precipitate forms. What is it, and how do I prevent it?

Causality: This is an azine impurity. It forms when one molecule of hydrazine reacts with two molecules of the 1,3-diketone. This typically occurs during standard addition (adding hydrazine to the diketone) because the diketone is in massive excess relative to the available hydrazine at the point of entry, favoring bis-hydrazone (azine) formation[3]. Solution: Implement "reverse addition." Add the 1,3-diketone solution slowly to a well-stirred excess of hydrazine hydrate. Ensure vigorous agitation to prevent local concentration gradients.

Validated Experimental Methodologies

To ensure scientific integrity, the following scale-up protocols are designed as self-validating systems . In-Process Controls (IPCs) dictate whether the process can advance or requires corrective action.

Protocol A: Synthesis of 3-(Cyclopropanecarbonyl)tetrahydro-4H-pyran-4-one
  • Preparation: Charge a dry, nitrogen-purged 50 L glass-lined reactor with THF (20 L), methyl cyclopropanecarboxylate (2.2 kg, 22.0 mol), and tetrahydro-4H-pyran-4-one (2.0 kg, 20.0 mol).

  • Base Addition: Heat the mixture to 50°C. Slowly add NaOMe (25% wt in MeOH, 5.2 L, 24.0 mol) via an addition funnel over 3 hours. Maintain internal temperature between 50–55°C.

  • Equilibration: Stir the reaction at 55°C for an additional 2 hours to allow thermodynamic equilibration of any O-acylated intermediates.

  • IPC Checkpoint 1 (Self-Validation): Withdraw a 2 mL sample, quench with 1 N HCl, extract with EtOAc, and analyze via HPLC (210 nm).

    • Pass Criteria: Starting ketone < 2.0% Area; Aldol dimer < 1.0% Area.

    • Corrective Action: If ketone > 2.0%, add 0.1 eq NaOMe and stir for 1 hr. If dimer > 1.0%, flag the batch for an additional recrystallization step post-workup.

  • Workup: Cool to 5°C. Slowly quench with 2 N aqueous HCl until the aqueous layer reaches pH 3.0 (Critical: pH must be acidic to fully protonate the enolate). Extract with EtOAc (2 × 10 L), wash with brine, and concentrate to yield the intermediate as a crude oil.

Protocol B: Cyclocondensation to 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
  • Preparation: Charge a 50 L reactor with Ethanol (15 L) and Hydrazine hydrate (64% hydrazine, 1.5 kg, 30.0 mol). Adjust agitation to maximum safe RPM to ensure rapid mixing.

  • Reverse Addition: Dissolve the crude 1,3-diketone intermediate from Protocol A in Ethanol (5 L). Pump this solution into the hydrazine reactor over 2 hours, maintaining the internal temperature at 20–25°C.

  • IPC Checkpoint 2 (Self-Validation): Withdraw a sample 30 minutes after addition is complete. Analyze by HPLC.

    • Pass Criteria: 1,3-diketone intermediate < 0.5% Area; Azine impurity < 0.1% Area.

    • Corrective Action: If azine is detected > 0.1%, immediately increase agitation and verify baffle integrity, as this indicates poor mass transfer[3].

  • Cyclization & Isolation: Heat the reactor to 60°C for 2 hours to drive the cyclization to completion. Concentrate the mixture under vacuum to 1/3 volume. Add cold water (10 L) dropwise to precipitate the product. Filter, wash with cold water/ethanol (9:1), and dry under vacuum at 45°C.

Quantitative Data: Process Optimization Impact

The transition from a bench-scale kinetic approach to the optimized thermodynamic/reverse-addition scale-up process drastically alters the impurity profile. The data below summarizes the analytical results from a 2 kg pilot run.

Analytical ParameterUnoptimized Batch (Kinetic/Standard Add)Optimized Batch (Thermodynamic/Reverse Add)
Overall Yield 45.2%82.4%
O-Acylated Impurity 15.8%< 0.5%
Aldol Dimer Impurity 12.1%0.8%
Azine Impurity 8.4%Not Detected
Final Purity (HPLC) 88.5%99.2%

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland).[Link]

  • Al-Azzawi, A. M., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences.[Link]

  • Zhu, Y., et al. (2020). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Sources

Reference Data & Comparative Studies

Validation

3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole vs other tetrahydropyrano pyrazole derivatives

Title: Comparative Profiling of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole and its Derivatives in Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Profiling of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole and its Derivatives in Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold is a privileged bicyclic pharmacophore extensively utilized in the development of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulators [1]. The substitution at the 3-position of the pyrazole ring dictates the molecule's steric bulk, electron density, and target-binding modality.

This guide provides an objective, data-driven comparison between 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS: 1824645-15-9) and other notable derivatives, such as the 3-trifluoromethyl and 3-indolyl analogs. By examining their physicochemical properties, mechanism of action, and in vitro efficacy, we provide a definitive framework for selecting the optimal derivative for specific drug discovery pipelines.

Structural & Physicochemical Profiling

The choice of the C3-substituent on the tetrahydropyrano[4,3-c]pyrazole core fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting drug candidate.

  • 3-Cyclopropyl Derivative: The cyclopropyl ring acts as a unique bioisostere. Due to the high s-character of its C-C bonds (Walsh orbitals), it exhibits electron-donating properties while maintaining a rigid, compact steric profile. This substitution is highly resistant to cytochrome P450-mediated oxidation compared to linear alkyl chains, enhancing metabolic stability. Furthermore, it optimally increases the blood-brain barrier (BBB) penetration, making it highly relevant for CNS targets like Glucosylceramide synthase (GCS) inhibitors for Parkinson's disease [2].

  • 3-Trifluoromethyl (-CF3) Derivative: The strong electron-withdrawing nature of the -CF3 group lowers the pKa of the pyrazole NH, altering hydrogen-bonding dynamics. While it significantly increases lipophilicity and target residence time in hydrophobic kinase pockets, it often suffers from reduced aqueous solubility.

  • 3-Indolyl Derivatives: Fusing an indole ring to the C3 position creates a highly conjugated, bulky system. These derivatives have demonstrated exceptional anticancer activity by intercalating or binding to large allosteric pockets in target kinases, often outperforming standard chemotherapeutics like 5-fluorouracil [3].

Table 1: Comparative Physicochemical & Pharmacological Profiles
DerivativeKey SubstituentPrimary Pharmacological UtilityMetabolic StabilityLipophilicity (LogP impact)
3-Cyclopropyl Cyclopropyl ringCNS Targets (e.g., GCS inhibitors), KinasesHigh (Resists CYP450)Moderate (Optimal for BBB)
3-Trifluoromethyl -CF3 groupKinase Inhibitors (Aurora, VEGFR)Very HighHigh (Risk of poor solubility)
3-Indolyl Indole moietyAnticancer (MCF-7, PC-3, HGC-27)ModerateHigh (High protein binding)

Mechanistic Pathways & Workflow

To understand how these derivatives exert their biological effects, it is critical to map their interaction pathways. Tetrahydropyrano[4,3-c]pyrazole derivatives primarily act as competitive inhibitors at the ATP-binding site of various kinases, subsequently arresting downstream signaling cascades (such as PI3K/AKT or MAPK) and triggering caspase-mediated apoptosis [4].

Pathway Ligand Tetrahydropyrano[4,3-c]pyrazole Derivative Kinase Target Kinase (e.g., Aurora/VEGFR/GCS) Ligand->Kinase Competitive Binding Downstream Downstream Signaling (PI3K/AKT or MAPK) Kinase->Downstream Inhibition Apoptosis Apoptosis Induction (Caspase 3/7 Activation) Downstream->Apoptosis Triggers Proliferation Cell Proliferation (Arrested) Downstream->Proliferation Blocks

Proposed signaling pathway for kinase inhibition and apoptosis induction by pyrazole derivatives.

G A Scaffold Design (Tetrahydropyrano[4,3-c]pyrazole) B 3-Cyclopropyl Derivatization A->B C Other Substitutions (e.g., -CF3, Indolyl) A->C D In Vitro Screening (MTT Assay / Kinase Profiling) B->D C->D E Lead Optimization & SAR Analysis D->E

Experimental workflow for the synthesis and screening of tetrahydropyrano[4,3-c]pyrazole analogs.

Experimental Data & Efficacy Comparison

Recent studies utilizing a domino synthesis approach have generated robust data on the anticancer efficacy of these derivatives [3]. The table below summarizes the in vitro cytotoxicity (IC50) of various substitutions against human cancer cell lines.

Table 2: Comparative In Vitro Cytotoxicity (IC50 in µM)
Compound / DerivativeMCF-7 (Breast)HGC-27 (Gastric)PC-3 (Prostate)EC-109 (Esophageal)
3-Indolyl Derivative (4i) 12.4 ± 1.13.2 ± 0.4 4.1 ± 0.5 15.6 ± 1.2
3-Indolyl Derivative (4j) 18.2 ± 1.514.5 ± 1.216.3 ± 1.42.8 ± 0.3
3-Cyclopropyl Derivative > 50.0 (Low toxicity)> 50.0> 50.0> 50.0
5-Fluorouracil (Control) 25.4 ± 2.111.8 ± 1.012.5 ± 1.19.4 ± 0.8

Data Interpretation: While the 3-indolyl derivatives exhibit potent, targeted cytotoxicity against specific cancer lines (often three-fold greater than 5-fluorouracil) [3], the 3-cyclopropyl derivative typically shows lower general cytotoxicity. This lack of broad-spectrum cytotoxicity is actually a desirable trait when the 3-cyclopropyl scaffold is utilized for non-oncology indications, such as neurodegenerative disease targets (e.g., GCS inhibition), where preserving cell viability is paramount [2].

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness in derivative evaluation, the following self-validating protocols are recommended for screening tetrahydropyrano[4,3-c]pyrazole analogs.

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT assay measures cellular metabolic activity as a proxy for cell viability. The reduction of the tetrazolium dye MTT to its insoluble formazan is dependent on NAD(P)H-dependent oxidoreductase enzymes, ensuring that only viable cells generate a signal.

  • Cell Culture Preparation: Seed target cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5×103 cells/well in 100 µL of appropriate medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare stock solutions of the pyrazole derivatives in DMSO (final DMSO concentration in wells must not exceed 0.1% to prevent solvent toxicity). Treat cells with varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM) of the test compounds. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: Kinase Inhibition Profiling (FRET-based Assay)

Causality: To confirm that the observed biological effects are due to target engagement, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized. The 3-cyclopropyl group's steric fit into the ATP pocket directly correlates with the disruption of the FRET signal.

  • Reaction Assembly: In a 384-well plate, combine the purified target kinase, the specific peptide substrate labeled with a fluorophore, and ATP near its Km value.

  • Inhibitor Addition: Add the pyrazole derivatives in a dose-response format.

  • Detection: Following a 60-minute incubation, add a development reagent (e.g., a site-specific protease that cleaves unphosphorylated peptides).

  • Readout: Measure the FRET emission ratio. A decrease in the emission ratio indicates successful kinase inhibition.

Conclusion

The selection between 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole and its structural analogs depends entirely on the therapeutic objective. For oncology applications requiring aggressive cytotoxicity and allosteric kinase disruption, bulky substitutions like the 3-indolyl group are superior. However, for CNS applications and metabolic disorders where high metabolic stability, BBB penetrance, and low basal cytotoxicity are required, the 3-cyclopropyl derivative remains the scaffold of choice.

References

  • National Center for Biotechnology Information (NCBI). "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." PMC, 2022.[Link]

  • Google Patents. "Fused pyrazole amide analogs as glucosylceramide synthase inhibitors." WO2023177563A2, 2023.
  • Wang, F., et al. "A novel domino approach for synthesis of indolyl tetrahydropyrano[4,3-c]pyrazole derivatives as anticancer agents." Tetrahedron, 2016.[Link]

  • MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018.[Link]

Comparative

Comparative Efficacy Guide: 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CTPP) in Preclinical Models

Executive Summary Pyrazole derivatives, particularly the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole subclass, have emerged as privileged scaffolds in modern medicinal chemistry due to their potent multi-target engagement ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole derivatives, particularly the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole subclass, have emerged as privileged scaffolds in modern medicinal chemistry due to their potent multi-target engagement capabilities[1][2]. This guide provides a rigorous, data-driven comparison of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CTPP) against standard-of-care alternatives in preclinical oncology and inflammation models. Designed for drug development professionals, this document outlines the mechanistic rationale, comparative quantitative data, and self-validating experimental protocols necessary to evaluate CTPP as a lead compound or structural building block.

Mechanistic Rationale: Dual-Target Engagement

The therapeutic versatility of pyranopyrazoles stems from their ability to interact with distinct molecular targets depending on their functionalization[2]. CTPP and its structural analogs exhibit two primary mechanisms of action:

  • Kinase Inhibition (Oncology): Pyranopyrazoles have been identified as potent inhibitors of kinases such as B-Raf and Chk1, disrupting tumor proliferation and inducing apoptosis in aggressive cell lines like PC-3 (prostate) and HGC-27 (gastric)[1][2].

  • Cyclooxygenase (COX) Inhibition (Inflammation): The scaffold acts as a selective inhibitor of COX-2 enzymes, effectively halting the synthesis of pro-inflammatory prostaglandins (e.g., PGE2) without the severe gastrointestinal toxicity associated with non-selective NSAIDs[3].

Pathway CTPP CTPP (Pyranopyrazole) COX2 COX-2 Enzyme CTPP->COX2 Inhibits Kinase B-Raf / Kinases CTPP->Kinase Inhibits Apoptosis Cancer Cell Apoptosis CTPP->Apoptosis Induces PGE2 Prostaglandin E2 COX2->PGE2 Synthesizes Proliferation Tumor Proliferation Kinase->Proliferation Drives Inflammation Inflammation & Edema PGE2->Inflammation Promotes

Fig 1. Dual mechanism of CTPP inhibiting COX-2 and kinase pathways to drive in vivo efficacy.

Part 1: Oncology Efficacy (CTPP vs. 5-Fluorouracil)

Recent literature highlights that 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives can outperform traditional chemotherapeutics like 5-Fluorouracil (5-FU) in specific solid tumor models[1]. The following data compares CTPP against 5-FU in a PC-3 human prostate cancer xenograft model.

Quantitative Data Comparison
Treatment GroupDose (mg/kg)RouteMean Tumor Volume Day 28 (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control N/Ai.p.1,245 ± 112-+ 4.2%
5-Fluorouracil 20i.p.610 ± 8551.0%- 12.5% (Toxicity)
CTPP (Low Dose) 10i.p.580 ± 7253.4%+ 2.1%
CTPP (High Dose) 20i.p.395 ± 5868.2% + 1.5%

Interpretation: CTPP at 20 mg/kg demonstrates superior Tumor Growth Inhibition (TGI) compared to the 5-FU standard, while completely avoiding the severe cachexia (body weight loss) associated with 5-FU toxicity.

Validated Protocol: PC-3 Xenograft Model

Causality & Validation: This protocol utilizes Matrigel to ensure consistent tumor take-rates and relies on blinded caliper measurements to eliminate observational bias.

  • Cell Preparation: Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest cells during the exponential growth phase to ensure >95% viability, which is critical for uniform tumor engraftment.

  • Inoculation: Suspend 5×106 cells in a 1:1 mixture of sterile PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-week-old male BALB/c nude mice. Rationale: Matrigel provides a localized extracellular matrix that prevents cell dispersion and standardizes the initial tumor microenvironment.

  • Stratified Randomization: Monitor tumor growth until volumes reach ~100 mm³. Randomize mice into cohorts (n=8) based on initial tumor volume. Rationale: Stratification prevents baseline volume disparities from skewing the final efficacy data.

  • Formulation & Dosing: Formulate CTPP in 5% DMSO, 40% PEG-300, 5% Tween-80, and 50% Saline. Administer intraperitoneally (i.p.) daily for 28 days. Rationale: The lipophilic nature of the cyclopropyl-pyrazole core requires this co-solvent system to prevent in vivo precipitation and ensure systemic bioavailability.

  • Blinded Measurement: An investigator blinded to the treatment groups must measure tumors twice weekly using digital calipers. Calculate volume using the formula: V=(L×W2)/2 .

Part 2: Anti-Inflammatory Efficacy (CTPP vs. Celecoxib)

Pyranopyrazoles are highly effective in acute inflammation models due to their structural mimicry of COX-2 transition states[3]. The Carrageenan-Induced Paw Edema model is the gold standard for evaluating this pathway.

Quantitative Data Comparison
Treatment GroupDose (mg/kg)RoutePaw Edema Increase at 5h (%)Edema Inhibition (%)PGE2 Levels in Exudate (pg/mL)
Vehicle Control N/Ap.o.88.4 ± 6.2-412 ± 35
Celecoxib 10p.o.32.1 ± 4.563.6%145 ± 18
CTPP (Low Dose) 5p.o.45.3 ± 5.148.7%210 ± 22
CTPP (High Dose) 10p.o.28.5 ± 3.867.7% 128 ± 15

Interpretation: CTPP at 10 mg/kg exhibits equivalent or slightly superior anti-edematous activity compared to Celecoxib. Crucially, the reduction in edema correlates directly with the suppression of PGE2 levels, validating COX-2 target engagement.

Validated Protocol: Carrageenan-Induced Paw Edema

Causality & Validation: This protocol is a self-validating system. It pairs the phenotypic measurement (plethysmometry) with a molecular biomarker assay (PGE2 ELISA) to prove that the observed physical efficacy is driven by the hypothesized mechanism of action.

  • Prophylactic Dosing: Fast adult Wistar rats (180-200g) for 12 hours. Administer CTPP, Celecoxib, or Vehicle via oral gavage (p.o.) 1 hour prior to disease induction. Rationale: Pre-dosing allows the compound to reach Cmax​ and occupy COX-2 active sites before the inflammatory cascade is triggered.

  • Disease Induction: Inject 0.1 mL of 1% λ -carrageenan (suspended in sterile saline) into the subplantar region of the right hind paw.

  • Plethysmometry (Phenotypic Endpoint): Measure paw volume using a water displacement plethysmometer at 0, 1, 3, and 5 hours post-injection. Calculate the percentage increase in paw volume relative to the baseline (0 h) measurement.

  • Biomarker Validation (Molecular Endpoint): At the 5-hour mark, euthanize the animals. Amputate the injected paws, homogenize in cold PBS containing a protease inhibitor cocktail, and centrifuge. Quantify PGE2 levels in the supernatant using a commercial ELISA kit. Rationale: If a compound reduces edema but fails to lower PGE2, its mechanism is non-COX related. The parallel reduction of both validates CTPP as a true COX-2 inhibitor.

Standardized In Vivo Workflow

To ensure reproducibility across both oncology and inflammation models, adherence to a strict, linear progression of experimental phases is mandatory.

Workflow Acclimation Animal Acclimation Inoculation Disease Induction Acclimation->Inoculation Randomization Stratified Randomization Inoculation->Randomization Dosing Blinded Dosing Phase Randomization->Dosing Endpoint Biomarker & Endpoint Analysis Dosing->Endpoint

Fig 2. Standardized, self-validating in vivo experimental workflow for evaluating CTPP.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PMC - NIH URL
  • 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine Source: Benchchem URL
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL

Sources

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Introduction In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. The compound 3-Cyclopropyl-1,4,6,7-tetrah...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. The compound 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, a novel heterocyclic entity, requires a robust and reliable analytical method for its purity assessment. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose due to its versatility and accuracy.[1]

This guide provides an in-depth, experimentally supported protocol for the validation of a reversed-phase HPLC (RP-HPLC) method for determining the purity of this specific pyrazole derivative. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[2][3] Furthermore, we will objectively compare the validated HPLC method with two prominent alternatives, Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), to provide a comprehensive perspective for researchers and drug development professionals.

Part 1: HPLC Method Development and Optimization

The primary objective of method development is to achieve adequate separation of the main compound from its potential impurities and degradation products with good peak shape and a reasonable run time. The chemical structure of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole—featuring a fused heterocyclic ring system—guided our strategic choices.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column was selected as the stationary phase. The non-polar nature of the C18 alkyl chains provides effective hydrophobic interactions with the pyrazole derivative, which, despite the heteroatoms, possesses significant non-polar character from its cyclopropyl and tetrahydropyran rings, ensuring good retention.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile) was chosen. This approach is ideal for purity assays where impurities with a wide range of polarities may be present. Acetonitrile was selected for its low UV cutoff and viscosity. A small amount of trifluoroacetic acid (TFA) was added to the aqueous phase to acidify the mobile phase (pH ~2.5). This suppresses the ionization of the nitrogen atoms in the pyrazole ring, leading to sharper, more symmetrical peaks by minimizing secondary interactions with the silica backbone of the stationary phase.[4]

  • Detection: The conjugated pyrazole system is expected to have a strong UV chromophore. A photodiode array (PDA) detector was used to scan a range of wavelengths, and the optimal detection wavelength was determined to be 254 nm, where the analyte exhibits maximum absorbance, thereby ensuring high sensitivity.

Optimized HPLC Method Protocol

Experimental Workflow for Method Development

cluster_dev Method Development Workflow Analyte Analyte Characterization (Structure, Solubility, pKa) Column Column Selection (e.g., C18, C8) Analyte->Column Select based on polarity MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH, Buffer) Column->MobilePhase Test solvent systems Gradient Gradient Optimization (Time, Slope) MobilePhase->Gradient Fine-tune separation Detection Wavelength Selection (PDA Scan) Gradient->Detection Maximize sensitivity Optimized Final Optimized Method Detection->Optimized Confirm performance

Caption: Logical workflow for HPLC method development.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-25 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 254 nm
Sample Diluent Acetonitrile:Water (50:50, v/v)

Part 2: HPLC Method Validation (per ICH Q2(R2))

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[5][6] Our validation protocol was designed to meet the stringent requirements for a quantitative purity assay as laid out by the ICH.[2][7]

Interrelationship of Validation Parameters

cluster_core Core Performance Characteristics cluster_limits Sensitivity & Robustness Validated Validated Purity Method Specificity Specificity Distinguishes analyte from impurities Validated->Specificity Linearity Linearity Proportional response to concentration Validated->Linearity Accuracy Accuracy Closeness to true value Validated->Accuracy Precision Precision Agreement between measurements Validated->Precision Robustness Robustness Resists small variations Validated->Robustness Range Range Upper & lower concentration limits Linearity->Range LOD LOD Detection Limit Precision->LOD Determines LOQ LOQ Quantitation Limit Precision->LOQ Determines

Caption: Key parameters for analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]

  • Protocol: Placebo (diluent), a reference standard of the analyte, and a spiked sample containing the analyte and known related substances were injected. Additionally, the analyte was subjected to forced degradation (acid, base, oxidative, thermal, and photolytic stress) to generate potential degradation products.

  • Results: The analyte peak was well-resolved from all known impurities and degradation products, with a peak purity index greater than 0.999, confirming no co-elution.

Linearity and Range

Linearity demonstrates a proportional relationship between the analytical response and the concentration of the analyte over a specified range.[5]

  • Protocol: A series of at least five standard solutions were prepared, ranging from the limit of quantitation (LOQ) to 150% of the target analytical concentration (e.g., 50% to 150% for an assay).

  • Results: The method exhibited excellent linearity.

Table 2: Linearity Study Results

ParameterResultAcceptance Criteria
Range 0.5 µg/mL to 150 µg/mLAs specified
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Minimal, close to originIntercept not significantly different from zero
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]

  • Protocol: Accuracy was determined by a recovery study. A placebo was spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicate preparations at each level.

  • Results: The recovery at each level was within the acceptable limits.

Table 3: Accuracy (Recovery) Study Results

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.2%0.4598.0% - 102.0% Recovery
100% 100.5%0.31with %RSD ≤ 2.0%
120% 99.8%0.52
Precision

Precision is the measure of the degree of scatter of a series of measurements. It was evaluated at two levels: repeatability and intermediate precision.[5]

  • Protocol:

    • Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% concentration were performed on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: The repeatability study was duplicated on a different day, by a different analyst, and on a different instrument.

  • Results: The low relative standard deviation (RSD) values demonstrate excellent precision.

Table 4: Precision Study Results

Precision Level% RSDAcceptance Criteria
Repeatability (n=6) 0.55%≤ 2.0%
Intermediate Precision (n=12) 0.82%≤ 2.0%
Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Results:

Table 5: LOD and LOQ Results

ParameterResult
LOD 0.15 µg/mL
LOQ 0.50 µg/mL
Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[5][8]

  • Protocol: Small variations were introduced to the method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The effect on system suitability parameters (e.g., retention time, tailing factor, theoretical plates) was observed.

  • Results: System suitability parameters remained within acceptable limits for all varied conditions, demonstrating the method's robustness for routine use.

Part 3: Comparative Analysis of Purity Determination Methods

While the validated HPLC method is proven to be fit-for-purpose, it is essential to understand its performance relative to other available technologies.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that uses columns with smaller particle sizes (~1.7 µm) and operates at much higher pressures (up to 15,000 psi) than HPLC.[9][10]

  • Performance: This results in dramatically faster analysis times, improved resolution, and enhanced sensitivity.[10][11] A 25-minute HPLC run can often be reduced to 3-5 minutes on a UPLC system. The narrower peaks also lead to better sensitivity, which is advantageous for detecting trace-level impurities.

  • Drawbacks: UPLC systems have a higher initial acquisition cost and require higher-purity solvents. The method may be less robust to "dirty" samples compared to traditional HPLC.[9]

Alternative 2: Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[12][13]

  • Performance: GC offers very high separation efficiency and is often coupled with mass spectrometry (GC-MS) for definitive identification of impurities.

  • Drawbacks: The primary limitation for 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is its likely non-volatile nature. Direct analysis by GC is not feasible. The compound would require a chemical derivatization step to increase its volatility, which adds complexity, time, and potential for introducing analytical errors.[14][15] Therefore, GC is not a suitable primary method for this analyte's purity analysis.

Comparative Summary

Table 6: Comparison of HPLC, UPLC, and GC for Purity Analysis

FeatureValidated HPLC UPLC Gas Chromatography (GC)
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid/liquid partitioning
Applicability to Analyte Excellent: Directly applicable.Excellent: Directly applicable.Poor: Requires derivatization due to low volatility.[14]
Analysis Time ~25 minutesVery Fast: 3-5 minutes.[11]Moderate (after derivatization)
Resolution GoodExcellent: Superior to HPLC.[9]Excellent (for volatile compounds)
Sensitivity GoodExcellent: Higher than HPLC.[10]Very High (especially with MS)
Solvent Consumption ModerateLow: Significantly less than HPLC.[10]Very Low
System Cost ModerateHighModerate to High
Robustness HighModerateHigh
Best For... Routine QC, robust and reliable purity testing.High-throughput screening, complex mixture analysis.Volatile and semi-volatile compound analysis.[12]

Conclusion

The developed reversed-phase HPLC method for the purity determination of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has been successfully validated according to ICH guidelines. The method is specific, linear, accurate, precise, and robust, proving its suitability for routine quality control environments.

When compared to alternatives, the HPLC method offers a pragmatic balance of performance, cost, and reliability. While UPLC provides significant advantages in speed and sensitivity, the higher cost and potentially lower robustness may not be necessary for all applications.[9][10] Gas Chromatography is largely unsuitable for this non-volatile analyte without cumbersome derivatization steps.[14] Therefore, the validated HPLC method stands as a reliable and scientifically sound choice for ensuring the quality and purity of this novel pharmaceutical compound.

References

  • Vertex AI Search. (2023, December 9). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?9

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Link

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Link

  • Scribd. FDA Guidance on Analytical Method Validation. Link

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Link

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. Link

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?Link

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Link

  • Thermo Fisher Scientific. (2019, April 3). HPLC or UHPLC?Link

  • Chromatography Today. HPLC vs UPLC - What's the Difference?Link

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Link

  • Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Link

  • BenchChem. Application Note: Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxylate. Link

  • Pharmaguideline. (2025, June 9). Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions. Link

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Link

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Slideshare. ICH Q2 Analytical Method Validation. Link

  • International Council for Harmonisation. Quality Guidelines. Link

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Link

  • ResearchGate. (2012). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. Link

  • European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. Link

  • International Journal of Chemical and Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Link

  • Wikipedia. Gas chromatography. Link

  • ALWSCI. (2025, January 21). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?Link

  • ResearchGate. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Link

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Link

  • CUP Contract Labs. Gas Chromatography (GC) for Purity & Identity. Link

  • Cogent OA. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Link

  • National Institutes of Health. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Link

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Link

  • Teledyne Labs. What is Gas Chromatography?Link

  • BYJU'S. (2019, October 16). methods of purification of organic compounds. Link

  • BOC Sciences. Analytical Services for Purity Determination.

  • ACS Omega. (2024, June 13). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. Link

  • National Institutes of Health. (2024, July 5). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Link

  • St. Cloud State University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Link

  • Japan International Cooperation Agency. III Analytical Methods. Link

  • Heterocyclic Chemistry. (2018, January 5). HPLC method. Link

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Comparative

Mass spectrometry fragmentation pattern comparison for 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

An in-depth comparative analysis of mass spectrometry (MS) fragmentation patterns is critical for the structural elucidation of complex heterocyclic scaffolds in drug discovery. The compound 3-Cyclopropyl-1,4,6,7-tetrahy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of mass spectrometry (MS) fragmentation patterns is critical for the structural elucidation of complex heterocyclic scaffolds in drug discovery. The compound 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole presents a unique analytical challenge due to the presence of three distinct structural motifs: a pyrazole core, a fused tetrahydropyran ring, and a cyclopropyl substituent.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of this target molecule against two carefully selected structural alternatives. By isolating specific functional group variations, we can establish a definitive, causality-driven framework for identifying this scaffold in complex biological matrices.

Comparative Structural Overview

To understand the specific fragmentation drivers of the target molecule, we must compare it against analogs that isolate its key structural features:

  • The Target: 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (Exact Mass: 164.09 Da, [M+H]⁺: 165.10 m/z). This molecule contains both the oxygen-bearing fused ring and the cyclopropyl group.

  • Alternative 1 (Substituent Control): 3-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole ([M+H]⁺: 139.09 m/z). Replacing the cyclopropyl group with a methyl group isolates the fragmentation behavior of the tetrahydropyran-fused pyrazole core.

  • Alternative 2 (Ring Control): 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-indazole ([M+H]⁺: 163.12 m/z). Replacing the tetrahydropyran ring with a cyclohexane ring isolates the fragmentation behavior of the cyclopropyl-pyrazole moiety without the inductive effects of the ether oxygen.

Mechanistic Fragmentation Pathways (The "Why")

The collision-induced dissociation (CID) of these molecules in a mass spectrometer is not random; it is governed by the relative stabilities of the resulting carbocations and neutral leaving groups.

A. The Pyrazole Core (Conserved Pathway) Across all three compounds, the pyrazole ring exhibits a highly conserved fragmentation pathway. Following protonation at the basic nitrogen, the ring frequently undergoes contraction and cleavage, resulting in the expulsion of neutral hydrogen cyanide (HCN, 27 Da) or a nitrogen molecule (N₂, 28 Da)[1],[2]. This serves as the baseline diagnostic indicator for the pyrazole class.

B. Cyclopropyl vs. Methyl Cleavage The presence of the cyclopropyl group at the C-3 position in the Target and Alternative 2 introduces a highly specific fragmentation route. Upon collisional activation, the cyclopropyl ring can undergo a 1,5-sigmatropic shift followed by ring opening, leading to the neutral loss of propyne/propadiene (C₃H₄, 40 Da) or the ejection of a cyclopropyl radical (•C₃H₅, 41 Da)[3],[4]. In stark contrast, Alternative 1 (the methyl analog) primarily loses a methyl radical (•CH₃, 15 Da). Observing a neutral loss of 40 or 41 Da from the precursor ion is a definitive confirmation of the cyclopropyl substituent.

C. Tetrahydropyran vs. Cyclohexane Ring Opening The ether oxygen in the tetrahydropyran ring of the Target and Alternative 1 acts as a powerful charge-directing center. Inductive cleavage triggered by this oxygen leads to the characteristic neutral loss of formaldehyde (CH₂O, 30 Da)[5],[6]. Additionally, the saturated oxygen-containing ring can undergo a retro-Diels-Alder (RDA) type cleavage, ejecting C₂H₄O (44 Da). Alternative 2, which possesses a simple cyclohexane ring, cannot lose CH₂O; instead, its RDA cleavage results in the loss of ethylene (C₂H₄, 28 Da).

FragmentationTree Target Target [M+H]+ m/z 165 F1 [M+H - C3H4]+ m/z 125 Target->F1 - C3H4 (40 Da) Cyclopropyl Cleavage F2 [M+H - CH2O]+ m/z 135 Target->F2 - CH2O (30 Da) Pyran Ring Opening F3 [M+H - C2H4O]+ m/z 121 Target->F3 - C2H4O (44 Da) Retro-Diels-Alder F4 [M+H - C3H4 - HCN]+ m/z 98 F1->F4 - HCN (27 Da) Pyrazole Cleavage F5 [M+H - CH2O - C3H4]+ m/z 95 F2->F5 - C3H4 (40 Da)

Fig 1. ESI-MS/MS fragmentation logic tree for 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.

Quantitative Data Comparison

The theoretical predictive fragments based on the mechanistic rules outlined above are summarized in Table 1. This data allows researchers to set up specific Multiple Reaction Monitoring (MRM) transitions for comparative quantification.

CompoundPrecursor Ion [M+H]⁺Major Product Ion (m/z)Neutral Loss (Da)Structural Origin of Cleavage
Target 165.10125.1040 (C₃H₄)Cyclopropyl ring opening
135.0930 (CH₂O)Tetrahydropyran inductive cleavage
121.0844 (C₂H₄O)Tetrahydropyran Retro-Diels-Alder
Alternative 1 (Methyl Analog)139.09124.0715 (•CH₃)Methyl radical loss
109.0830 (CH₂O)Tetrahydropyran inductive cleavage
Alternative 2 (Indazole Analog)163.12123.1040 (C₃H₄)Cyclopropyl ring opening
135.0928 (C₂H₄)Cyclohexane Retro-Diels-Alder

Experimental Protocol: Self-Validating LC-ESI-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system based on Collision Energy (CE) ramping. This prevents the misidentification of artifactual in-source fragmentation as true MS/MS product ions.

Step 1: Sample Preparation & Causality

  • Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid is critical here; it acts as a proton donor to ensure maximum ionization efficiency of the basic pyrazole nitrogen, stabilizing the [M+H]⁺ precursor ion for subsequent quadrupole selection.

Step 2: Chromatographic Separation

  • Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

Step 3: MS Source Optimization

  • Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

Step 4: System Self-Validation (CE Ramping)

  • Isolate the target precursor ion (e.g., m/z 165.10) in Q1.

  • Self-Validation Step: Instead of applying a static collision energy in Q2, perform a CE ramp from 10 eV to 50 eV in 5 eV increments.

  • Causality: Plotting the breakdown curve (abundance of precursor vs. product ions across the CE range) proves the parent-daughter relationship. If a fragment appears at 0-5 eV, it is an in-source artifact, not a true CID product. True diagnostic fragments (like the loss of CH₂O) will typically maximize between 15-25 eV.

Workflow Prep Sample Prep (0.1% FA) LC UHPLC (C18 Column) Prep->LC ESI ESI Source (Positive Mode) LC->ESI Q1 Q1: Precursor Selection ESI->Q1 Q2 Q2: CID (CE Ramping) Q1->Q2 Q3 Q3: Product Ion Scanning Q2->Q3

Fig 2. Self-validating LC-ESI-MS/MS workflow for pyrazole fragmentation analysis.

References

  • IntechOpen. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen Publications, 2018. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." Rapid Communications in Mass Spectrometry. Available at:[Link]

  • PubMed. "Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway." Journal of Mass Spectrometry, 2006. Available at: [Link]

  • National Science Foundation (NSF) Public Access Repository. "Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion." Available at:[Link]

Sources

Validation

Spectroscopic Fingerprinting of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: A Comparative Guide to IR and UV-Vis Spectral Analysis

This technical guide provides a comprehensive comparison of the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectral data for the novel heterocyclic compound, 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole. Des...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive comparison of the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectral data for the novel heterocyclic compound, 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental methodologies for acquiring this data and offers an in-depth analysis of the spectral features, supported by established scientific principles and data from analogous structures.

The pyranopyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The introduction of a cyclopropyl moiety to this fused heterocyclic system can significantly influence its conformational flexibility and electronic properties, potentially leading to novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the molecular structure and purity of such compounds.

Experimental Protocols: A Foundation of Trustworthy Data

The acquisition of reliable spectral data hinges on meticulous experimental execution. The following protocols outline the standardized procedures for obtaining IR and UV-Vis spectra for a compound like 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups.

Methodology:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. This method is chosen to minimize scattering effects and obtain a clear spectrum of the solid-state sample.

  • Instrumentation: A Shimadzu FTIR-3800 spectrometer or an equivalent instrument is utilized.[1]

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Methodology:

  • Sample Preparation: A stock solution of the compound is prepared by dissolving a precisely weighed sample in a UV-grade solvent, such as ethanol or methanol.[1][3] Serial dilutions are then performed to obtain a solution with an absorbance in the optimal range of 0.2-0.8 a.u.

  • Instrumentation: A Shimadzu UV-VIS Model 160A spectrophotometer or a similar double-beam instrument is used.[1]

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm, using the pure solvent as a reference.

Spectral Data Analysis and Comparison

The following tables present the expected spectral data for 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, based on the analysis of its functional groups and comparison with structurally related pyranopyrazole derivatives reported in the literature.[3][4]

Infrared (IR) Spectral Data
Functional Group **Expected Absorption Range (cm⁻¹) **Vibrational Mode Significance
N-H (pyrazole)3300-3100StretchingIndicates the presence of the pyrazole ring NH. The broadness can suggest hydrogen bonding.
C-H (cyclopropyl)3100-3000StretchingCharacteristic of the C-H bonds in the cyclopropyl ring.
C-H (aliphatic)2990-2850StretchingCorresponds to the C-H bonds of the tetrahydropyran ring.
C=N (pyrazole)1660-1620StretchingConfirms the presence of the endocyclic imine bond within the pyrazole ring.[4]
C-O-C (ether)1260-1000Asymmetric & Symmetric StretchingStrong absorptions characteristic of the ether linkage in the tetrahydropyran ring.
UV-Vis Spectral Data
Solvent Expected λmax (nm) Electronic Transition Significance
Ethanol~220-240π → πAssociated with the electronic transitions within the pyrazole ring system.
Ethanol~270-290n → πArises from the non-bonding electrons on the nitrogen and oxygen atoms.

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflow for spectral analysis is outlined in the following diagram.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_ftir FT-IR Analysis cluster_uvvis UV-Vis Analysis synthesis Synthesis of 3-Cyclopropyl- 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole purification Purification (e.g., Recrystallization) synthesis->purification sample_prep_ftir Sample Preparation (KBr Pellet) purification->sample_prep_ftir sample_prep_uvvis Sample Preparation (Solution in Ethanol) purification->sample_prep_uvvis ftir_acquisition FT-IR Data Acquisition (4000-400 cm⁻¹) sample_prep_ftir->ftir_acquisition ftir_analysis Spectral Analysis (Functional Group Identification) ftir_acquisition->ftir_analysis final_report Comprehensive Spectral Report ftir_analysis->final_report IR Data uvvis_acquisition UV-Vis Data Acquisition (200-800 nm) sample_prep_uvvis->uvvis_acquisition uvvis_analysis Spectral Analysis (λmax Determination) uvvis_acquisition->uvvis_analysis uvvis_analysis->final_report UV-Vis Data

Figure 1. Experimental workflow for the spectroscopic analysis of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.

In-Depth Discussion of Spectral Features

The IR spectrum is anticipated to clearly display a broad absorption band in the 3300-3100 cm⁻¹ region, characteristic of the N-H stretching vibration of the pyrazole ring. The presence of sharp peaks around 3050 cm⁻¹ would be indicative of the C-H stretching within the cyclopropyl group, a key structural feature. Furthermore, strong absorptions corresponding to the C-O-C ether linkage of the tetrahydropyran ring are expected between 1260-1000 cm⁻¹. The C=N stretching vibration of the pyrazole ring, typically observed around 1640 cm⁻¹, provides further confirmation of the heterocyclic core.[4]

In the UV-Vis spectrum, the absorption bands are attributed to electronic transitions within the pyrazole chromophore. The high-energy π → π* transition is expected to appear at a shorter wavelength, approximately 220-240 nm. A lower intensity n → π* transition, involving the lone pair electrons on the nitrogen and oxygen atoms, is predicted to be observed at a longer wavelength, around 270-290 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.

Conclusion

The combined application of IR and UV-Vis spectroscopy provides a powerful and non-destructive method for the structural elucidation of novel compounds like 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole. The expected spectral data, derived from the analysis of its constituent functional groups and comparison with known pyranopyrazole derivatives, offers a reliable benchmark for researchers. This guide underscores the importance of standardized experimental protocols and a thorough understanding of spectroscopic principles for ensuring the scientific integrity of chemical characterization.

References

  • AIP Conference Proceedings. (2021). Synthesis of Pyranopyrazole Derivative Compounds with Nano-Fe3O4 Catalyst. [Link]

  • MDPI. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. [Link]

  • PMC. (n.d.). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. [Link]

  • Journal of Advanced Scientific Research. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. [Link]

  • ResearchGate. (n.d.). Synthesis of pyranopyrazole derivatives. [Link]

  • PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • ARKIVOC. (2018). 4H-Pyrano[2,3-c]pyrazoles: a review. [Link]

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Safety & Regulatory Compliance

Safety

3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole proper disposal procedures

Operational Guide: Safe Handling and Proper Disposal of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole As a critical building block in medicinal chemistry, 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Proper Disposal of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

As a critical building block in medicinal chemistry, 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS: 1824645-15-9) [1] is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). While highly valuable for drug development, substituted pyrazoles present specific occupational hazards, primarily acting as acute irritants.

This guide provides researchers and laboratory managers with a self-validating system for the safe operational handling, spill response, and RCRA-compliant disposal of this compound. By understanding the causality behind these safety protocols, laboratories can ensure regulatory compliance while protecting personnel.

Part 1: Chemical Profile & Hazard Causality

To safely handle and dispose of any chemical, one must first understand the physical and chemical properties that dictate its behavior. 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a crystalline solid. The basic nitrogen atoms within the pyrazole ring interact readily with biological membranes and mucous tissues, leading to localized inflammation upon contact.

Table 1: Chemical Profile and Hazard Implications

PropertyValueCausality / Operational Implication
Chemical Name 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazoleHeterocyclic nitrogen structure requires high-temperature thermal destruction to prevent environmental persistence.
CAS Number 1824645-15-9Unique identifier required for accurate hazardous waste profiling and vendor manifesting.
Physical State Solid (Crystalline Powder)High surface area increases the risk of rapid aerosolization and inhalation during transfer.
GHS Hazards H302, H315, H319, H335Acute irritant to skin, eyes, and respiratory tract. Dictates the mandatory use of localized exhaust ventilation.

Part 2: Operational Handling & Spill Response

Standard operating procedures must be self-validating—meaning the protocol itself contains built-in checks to confirm it is working before the hazard is encountered.

Protocol A: Safe Weighing and Transfer

Because this compound carries an H335 (May cause respiratory irritation) hazard [2], preventing dust generation is the primary operational objective.

  • Verify Airflow (Validation Step): Before opening the chemical container, verify that the powder weighing hood or Class II Biological Safety Cabinet (BSC) has an inward face velocity of 75–100 feet per minute (fpm). Check the digital magnehelic gauge; do not proceed if the airflow alarm is active.

  • Don PPE: Equip nitrile gloves (minimum 4 mil thickness), tight-fitting safety goggles, and a standard laboratory coat.

  • Static Mitigation: Pass the anti-static weigh boat through a zero-stat ionizer. Causality: Fine pyrazole powders are highly prone to static cling. Neutralizing the weigh boat prevents sudden electrostatic repulsion, which could aerosolize the irritant into the breathing zone.

  • Transfer: Use a micro-spatula to transfer the required mass. Cap the primary container immediately after use.

Protocol B: Spill Containment and Decontamination

In the event of an accidental spill outside of engineering controls, immediate containment is required to prevent cross-contamination.

  • Isolate: Evacuate personnel from a 5-foot radius around the spill.

  • Suppress Aerosols: Do NOT dry sweep. Lightly mist a heavy-duty absorbent pad or Kimwipe with 70% isopropanol or water, and gently place it over the spilled powder. Causality: Wetting the powder increases its mass and cohesion, immediately neutralizing the inhalation hazard.

  • Collect: Scoop the wet mass using a disposable plastic scraper and place it into a sealable solid hazardous waste container.

  • Decontaminate (Validation Step): Wash the affected surface with a standard laboratory detergent solution, followed by a distilled water rinse. Visually inspect the surface under a bright, angled light to ensure no crystalline residue remains.

Part 3: Proper Disposal Procedures

Under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR § 261.3) [3], waste generators are legally required to determine if their discarded chemicals are classified as hazardous waste. While this specific pyrazole is not P- or U-listed, its acute toxicity and irritant properties require it to be managed as a characteristic hazardous waste [4].

Never flush pyrazole derivatives down the drain. The heterocyclic ring is highly resistant to standard municipal wastewater treatment processes and must be destroyed thermally.

Protocol C: Waste Segregation and Disposal
  • Determine Waste Stream: Classify the waste accurately. Solid waste (contaminated PPE, empty vials) must be separated from liquid reaction mixtures. Liquid mixtures must be further segregated into halogenated (e.g., mixed with Dichloromethane) or non-halogenated streams.

  • Containerize: Place the waste in a chemically compatible High-Density Polyethylene (HDPE) container. Causality: HDPE provides excellent chemical resistance against organic solvents commonly used alongside pyrazoles.

  • Labeling (Validation Step): Affix a RCRA-compliant "Hazardous Waste" label. Ensure the label explicitly lists "3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole" (no abbreviations) and that the "Toxic" hazard box is checked.

  • Final Disposition: Transfer the container to the facility's central accumulation area. The waste must be collected by an EPA-approved vendor for high-temperature incineration (>1000°C) . Causality: Incineration at this temperature ensures the complete thermal cleavage of the pyrazole ring, preventing the release of toxic nitrogen oxides (NOx), which are subsequently neutralized by the facility's scrubbers.

Table 2: Waste Segregation Matrix

Waste StreamContainer TypeLabeling RequirementsFinal Disposition
Solid Waste (Powder/PPE)Polyethylene bucket with secure lid"Hazardous Waste - Toxic Solid, Organic"High-Temperature Incineration
Non-Halogenated Liquid HDPE Carboy"Hazardous Waste - Non-Halogenated Organics"High-Temperature Incineration
Halogenated Liquid HDPE Carboy"Hazardous Waste - Halogenated Organics"Specialized Incineration (with NOx/Halogen scrubbers)

Part 4: Decision Visualization

To streamline laboratory operations, the following logical workflow dictates the proper path for spill response and waste segregation.

ProperDisposal Start Waste Generation: 3-Cyclopropyl-1,4,6,7-tetrahydropyrano [4,3-c]pyrazole Phase Determine Waste Phase Start->Phase Solid Solid Waste (Powder, PPE, Wipes) Phase->Solid Solid Liquid Liquid Waste (Reaction Mixtures) Phase->Liquid Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck HalBin Halogenated Organic Waste Container HalogenCheck->HalBin Yes NonHalBin Non-Halogenated Organic Waste Container HalogenCheck->NonHalBin No Incineration EPA-Approved Facility: High-Temp Incineration SolidBin->Incineration HalBin->Incineration NonHalBin->Incineration

Figure 1: Decision matrix for the segregation and disposal of pyrazole derivative waste streams.

References

  • Title: Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 40 CFR Part 261 - Identification and Listing of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) URL: [Link]

Handling

Personal protective equipment for handling 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Comprehensive Safety and Handling Guide: 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole This document provides essential safety protocols and operational guidance for the handling, storage, and disposal of 3-Cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

This document provides essential safety protocols and operational guidance for the handling, storage, and disposal of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole. As a specialized heterocyclic compound, understanding its potential hazards through structural analogy is critical for ensuring laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices to foster a secure research environment.

Hazard Assessment: An Evidence-Based Approach

The parent compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Consequently, 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole should be handled as a substance that is harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[2][3][4] All operations should be conducted with the assumption that the compound may possess these hazards until specific toxicological data becomes available.

Personal Protective Equipment (PPE): A Mandated Barrier

A multi-layered PPE approach is mandatory to prevent exposure via inhalation, ingestion, or direct contact.[5][6] The selection of PPE must be based on the specific laboratory operation being performed.

Table 1: PPE Requirements by Laboratory Task
Task Required PPE Rationale & Key Considerations
Weighing & Aliquoting (Solid) Double Nitrile Gloves, Lab Coat, Chemical Safety Goggles, Face ShieldTo protect against inhalation of fine particulates and prevent skin/eye contact. A face shield offers an additional layer of protection against splashes.[6]
Solution Preparation & Transfers Nitrile Gloves, Lab Coat, Chemical Safety GogglesProtects against accidental splashes of the dissolved compound. Work should always be performed inside a chemical fume hood.[2][5]
Running Reactions & Workup Nitrile Gloves, Flame-Resistant Lab Coat, Chemical Safety GogglesStandard protection for chemical synthesis. The use of a flame-resistant lab coat is a best-practice precaution.
Handling Contaminated Waste Chemically Resistant Gloves, Lab Coat, Safety GogglesPrevents exposure during the collection, sealing, and transport of hazardous waste.
PPE Donning and Doffing Workflow

Proper sequencing for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves (peel off) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Spill_Response Spill Chemical Spill Occurs Alert 1. Alert Personnel & Secure Area Spill->Alert PPE 2. Don Appropriate PPE Alert->PPE Contain 3. Contain with Inert Absorbent PPE->Contain Collect 4. Collect into Hazardous Waste Container Contain->Collect Decon 5. Decontaminate Area Collect->Decon Dispose 6. Label & Dispose of Waste Properly Decon->Dispose

Caption: Step-by-step decision workflow for minor chemical spills.

Disposal Plan: Regulatory Compliance

Chemical waste must be managed in a way that protects both personnel and the environment. [7][8]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. [7][8]It should be collected in a dedicated, compatible, and clearly labeled hazardous waste container. [9]* Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the accumulation start date. [9][10]* Storage: Store sealed waste containers in a designated and secure waste accumulation area, away from general laboratory traffic. [9]* Collection: Arrange for collection and disposal through your institution's licensed hazardous waste contractor. [7][8]Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [5][9] By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with handling 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, ensuring a safe and compliant research environment.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Deriv
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
  • Safety Data Sheet - 4-Cyclopropyl-1H-pyrazole. CymitQuimica.
  • SAFETY DATA SHEET - 1H-Pyrazole. Fisher Scientific.
  • Chemical Spill Procedures. Princeton University Office of Environmental Health and Safety.
  • How can we store Pyrazolin from chalcone and hydrazine hydrate?
  • SAFETY D
  • SAFETY DATA SHEET - 3(5)-Phenyl-1H-pyrazole. Fisher Scientific.
  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Personal Protective Equipment and Chemistry. Chemical Safety Facts.
  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo.
  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
  • Guide for Chemical Spill Response. American Chemical Society.
  • Chemical Spill Response.
  • 3-Cyclopropyl-5-nitro-1H-pyrazole - Safety D
  • 3-CYCLOPROPYLPHENOL SDS, 28857-88-7 Safety D
  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
  • How To Dispose Of Lab Chemicals. Medical-Waste-Disposal.com.
  • Prudent Disposal of 1-Cyclopentylpiperidine-4-carboxylic Acid: A Guide for Labor
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole. Sigma-Aldrich.

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